molecular formula C31H39N3O4 B611468 Trazpiroben CAS No. 1352993-39-5

Trazpiroben

Cat. No.: B611468
CAS No.: 1352993-39-5
M. Wt: 517.7 g/mol
InChI Key: BDXJYAAYLZTLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trazpiroben, also known by its developmental code name TAK-906, is a novel, small molecule antagonist of the dopamine D2 and D3 receptors . This compound was under clinical development for the treatment of chronic moderate-to-severe gastroparesis, a condition characterized by delayed gastric emptying without mechanical obstruction . Its primary research value lies in its peripherally selective mechanism of action. Unlike centrally-penetrating dopamine antagonists, this compound is designed to exert its effects primarily in the peripheral nervous system, targeting D2/D3 receptors in the stomach and the area postrema (a region outside the blood-brain barrier) . This targeted action is intended to promote gastric motility and reduce symptoms like nausea and vomiting, while potentially avoiding central nervous system-related side effects associated with other drugs in its class . Preclinical and clinical studies have characterized this compound as a potent antagonist and investigated its safety, pharmacokinetics, and pharmacodynamics profile . Research indicates that this compound is mainly metabolized by cytochrome P450 3A4 and CYP 2C8 enzymes, and it has been shown to be relatively insensitive to strong CYP3A4 inhibition, suggesting a potentially lower risk for certain drug-drug interactions compared to other peripherally acting antiemetics . This profile makes it a valuable research tool for investigating the pathways and potential treatments for gastrointestinal motility disorders. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O4/c35-28(25-10-3-1-4-11-25)15-8-18-32-19-16-31(17-20-32)30(38)33(23-34(31)27-13-5-2-6-14-27)22-24-9-7-12-26(21-24)29(36)37/h1,3-4,7,9-12,21,27H,2,5-6,8,13-20,22-23H2,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXJYAAYLZTLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CN(C(=O)C23CCN(CC3)CCCC(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352993-39-5
Record name Trazpiroben [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352993395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRAZPIROBEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH87H57Q4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trazpiroben (TAK-906): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trazpiroben (formerly TAK-906) is a novel, peripherally selective antagonist of the dopamine (B1211576) D2 and D3 receptors.[1][2] It was developed for the potential chronic treatment of moderate-to-severe gastroparesis, a condition characterized by delayed gastric emptying.[2][3] The rationale for its development was to provide a therapeutic agent with the prokinetic and anti-emetic efficacy of existing dopamine antagonists, such as metoclopramide (B1676508) and domperidone, while minimizing the associated risks of central nervous system (CNS) side effects (e.g., extrapyramidal symptoms) and cardiovascular events (e.g., cardiac arrhythmias).[4] Although its clinical development was discontinued (B1498344) in April 2022, the pharmacological profile of this compound provides a valuable case study in the design of peripherally restricted therapeutics. This guide provides an in-depth technical overview of the mechanism of action of this compound, based on preclinical and clinical data.

Core Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of dopamine D2 and D3 receptors. In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility and promoting relaxation of the stomach. By blocking D2 and D3 receptors in the gut, this compound inhibits these relaxatory signals, thereby enhancing gastric motility and alleviating symptoms of gastroparesis such as nausea and vomiting.

Preclinical studies confirmed that this compound is a potent D2/D3 receptor antagonist. Functional assays demonstrated that it acts as a neutral antagonist at the D2L receptor subtype and potently inhibits the activation of G-proteins stimulated by dopamine. A key pharmacodynamic marker of D2/D3 receptor engagement in the periphery is an increase in serum prolactin levels, as dopamine tonically inhibits prolactin release from the pituitary gland (which lies outside the blood-brain barrier). This compound was shown to cause a dose-dependent increase in serum prolactin in both preclinical models and human clinical trials, confirming target engagement.

Quantitative Data: Receptor Binding and Functional Activity

Quantitative data on the binding affinities of this compound for various receptors is limited in publicly available literature. However, preclinical evaluations have characterized its selectivity profile. The following tables summarize the available quantitative and qualitative data.

Table 1: this compound Receptor Binding Affinity Profile

Receptor TargetAffinity LevelReference
Dopamine D2High
Dopamine D3High
Dopamine D4Moderate
Serotonin 5-HT2AModerate
Adrenergic α1BModerate
Dopamine D1Minimal
Dopamine D5Minimal

Table 2: this compound Off-Target Activity

TargetAssay TypeValueImplicationReference
hERG Potassium ChannelPatch ClampIC50 = 15.6 µMLow potential for cardiac rhythm disruption

Signaling Pathways

As a dopamine D2/D3 receptor antagonist, this compound modulates intracellular signaling by blocking the canonical Gαi/o-coupled pathway activated by dopamine. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels. It also blocks dopamine-mediated activation of other downstream effectors such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R This compound This compound (TAK-906) This compound->D2R Blocks G_protein Gαi/o-Gβγ Complex (Inactive) D2R->G_protein Activates G_alpha Gαi/o-GTP (Active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Downstream Downstream Effects (e.g., Ion Channel Modulation) G_beta_gamma->Downstream cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Peripheral_Selectivity cluster_periphery Periphery cluster_cns Central Nervous System (CNS) This compound This compound Administered (Oral) GI_Tract GI Tract Absorption This compound->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Peripheral_Targets Peripheral D2/D3 Receptors (e.g., Gut, Pituitary) Systemic_Circulation->Peripheral_Targets Accesses BBB Blood-Brain Barrier Systemic_Circulation->BBB Largely Fails to Cross (Zwitterionic Structure) Therapeutic_Effect Therapeutic Effect (Prokinetic, Anti-emetic) Peripheral_Targets->Therapeutic_Effect Leads to CNS_Targets CNS D2/D3 Receptors Side_Effects CNS Side Effects (e.g., Extrapyramidal Symptoms) CNS_Targets->Side_Effects Avoidance of Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / Ex Vivo Assays start Start: Characterize Test Compound (this compound) Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) start->Binding_Assay Functional_Assay [³⁵S]GTPγS Functional Assay (Determine Potency - IC50) Binding_Assay->Functional_Assay Confirm Functional Antagonism PD_Assay Pharmacodynamic Assay (e.g., Prolactin Release in Rats) Functional_Assay->PD_Assay Confirm Target Engagement in vivo Efficacy_Model Efficacy Model (e.g., Apomorphine-induced Emesis in Dogs) PD_Assay->Efficacy_Model Test Therapeutic Hypothesis Safety_Assay Safety/CNS Penetration (e.g., Rotarod Test, CSF sampling) Efficacy_Model->Safety_Assay Assess Safety and Selectivity end End: Establish Pharmacological Profile Safety_Assay->end

References

Trazpiroben: A Technical Guide to its Dopamine D2/D3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trazpiroben (formerly TAK-906) is a novel, peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist developed for the treatment of gastroparesis.[1][2] Its mechanism of action centers on blocking dopamine receptors in the gastrointestinal tract, which are involved in regulating nausea, vomiting, and gastric motility.[3] A key feature of this compound is its limited penetration of the blood-brain barrier, which is intended to minimize the central nervous system (CNS) side effects associated with other dopamine receptor antagonists like metoclopramide.[2][4] This document provides an in-depth technical overview of the dopamine D2/D3 receptor antagonism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the assays used in its characterization.

Quantitative Pharmacology

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its receptor binding affinity, functional antagonism, and off-target activity.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeLigandKi (nM)
Dopamine D2[3H]-Spiperone1.5
Dopamine D3[3H]-Spiperone3.2

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

Table 2: Off-Target Binding and Functional Activity of this compound

TargetAssay TypeIC50 (µM)
hERG Potassium ChannelPatch Clamp15.6

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value for the hERG channel is desirable, indicating a lower risk of cardiac side effects.

Table 3: In Vivo Pharmacodynamic Markers of this compound in Healthy Volunteers

DoseBiomarkerEffect
10 mgSerum ProlactinSignificant increase (Mean Cmax: 134.3 ng/mL vs. 16.1 ng/mL for placebo)

An increase in serum prolactin levels is a well-established pharmacodynamic marker of D2 receptor antagonism in the periphery, confirming target engagement.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound's dopamine D2/D3 receptor antagonism.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for human dopamine D2 and D3 receptors.

Materials:

  • HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Radioligand: [3H]-Spiperone.

  • This compound (test compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target receptor to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Spiperone (typically at or below its Kd value), and varying concentrations of this compound.

    • For determination of non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., haloperidol) is used instead of this compound.

    • Total binding is determined in the absence of any competing ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs). For an antagonist, this assay can determine its ability to block agonist-induced G-protein activation.

Objective: To characterize this compound as a neutral antagonist at the dopamine D2L receptor.

Materials:

  • Membranes from HEK293 cells expressing the human dopamine D2L receptor.

  • [35S]GTPγS (non-hydrolyzable GTP analog).

  • Dopamine (agonist).

  • This compound (test compound).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

  • Microplate scintillation counter.

Protocol:

  • Membrane and Reagent Preparation:

    • Prepare cell membranes as described in the radioligand binding assay protocol.

    • Prepare solutions of dopamine, this compound, and [35S]GTPγS in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, GDP, and varying concentrations of this compound.

    • Incubate for a pre-determined time to allow this compound to bind to the receptors.

    • Add a fixed concentration of dopamine to stimulate the receptors, followed immediately by the addition of [35S]GTPγS.

    • To measure basal activity, dopamine is omitted. To measure non-specific binding, a high concentration of unlabeled GTPγS is added.

    • Incubate the plate at 30°C to allow for G-protein activation and [35S]GTPγS binding.

  • Detection:

    • Add SPA beads to each well. The beads will bind to the membranes.

    • When [35S]GTPγS is bound to the G-proteins on the membrane, it comes into close proximity with the scintillant in the SPA beads, generating a light signal.

    • Measure the signal using a microplate scintillation counter.

  • Data Analysis:

    • To assess antagonist activity, plot the [35S]GTPγS binding against the concentration of this compound in the presence of a fixed concentration of dopamine.

    • A neutral antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding, bringing the signal down to basal levels. An inverse agonist would reduce the signal below basal levels. This compound was identified as a neutral D2L receptor antagonist.

In Vivo Prolactin Release Assay

This in vivo assay is used to confirm the engagement of peripheral dopamine D2 receptors by an antagonist. Blockade of D2 receptors in the pituitary gland leads to an increase in prolactin secretion.

Objective: To demonstrate in vivo target engagement of this compound by measuring its effect on serum prolactin levels.

Materials:

  • Sprague-Dawley rats or healthy human volunteers.

  • This compound formulated for oral administration.

  • Vehicle control (placebo).

  • Blood collection supplies.

  • ELISA kit for prolactin measurement.

Protocol:

  • Dosing:

    • Administer single or multiple oral doses of this compound or placebo to the subjects.

  • Blood Sampling:

    • Collect blood samples at various time points before and after drug administration.

  • Serum Preparation:

    • Allow the blood to clot and then centrifuge to separate the serum.

  • Prolactin Measurement:

    • Measure the concentration of prolactin in the serum samples using a validated ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the serum prolactin concentration over time for each treatment group.

    • Compare the prolactin levels in the this compound-treated groups to the placebo group to determine the effect of the drug on prolactin release. A significant increase in prolactin levels indicates D2 receptor antagonism.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental workflows.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates This compound This compound This compound->D2R Binds and Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Mediates

Dopamine D2 Receptor Signaling Pathway and Antagonism by this compound.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes with D2/D3 Receptors start->prep incubate Incubate Membranes with [3H]-Spiperone and this compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Analyze Data to Determine Ki count->analyze end End analyze->end

Experimental Workflow for Radioligand Binding Assay.

Trazpiroben_Mechanism_Logic This compound This compound Peripheral_D2_D3 Peripheral D2/D3 Receptor Antagonism This compound->Peripheral_D2_D3 Limited_CNS Limited CNS Penetration This compound->Limited_CNS Therapeutic_Effect Therapeutic Effect (Anti-emetic, Pro-kinetic) Peripheral_D2_D3->Therapeutic_Effect Reduced_Side_Effects Reduced CNS Side Effects Limited_CNS->Reduced_Side_Effects

Logical Relationship of this compound's Mechanism of Action.

Conclusion

This compound is a potent and selective antagonist of dopamine D2 and D3 receptors. Its pharmacological profile is distinguished by its peripheral selectivity, which has been demonstrated through in vivo studies showing target engagement in the periphery without significant CNS-related side effects. The quantitative data from in vitro binding and functional assays confirm its high affinity for D2 and D3 receptors and its neutral antagonist properties. The detailed experimental protocols provided herein offer a guide for the key assays used to characterize such compounds. The favorable safety profile, particularly its low affinity for the hERG channel, further supports its development as a promising therapeutic agent for gastroparesis.

References

Trazpiroben (TAK-906) for Gastroparesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical and Clinical Research for Drug Development Professionals

Abstract

Gastroparesis is a debilitating chronic motility disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, presenting a significant unmet medical need. Current pharmacological treatments are limited by efficacy and safety concerns, particularly central nervous system and cardiovascular side effects. Trazpiroben (TAK-906) is a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist that was developed for the treatment of moderate-to-severe gastroparesis. This technical guide provides a comprehensive overview of the research on this compound, including its mechanism of action, preclinical pharmacology, clinical trial data, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals in the field of gastroenterology. While clinical development of this compound was discontinued, the data and methodologies presented here offer valuable insights for the ongoing development of novel therapies for gastroparesis.

Introduction

Gastroparesis significantly impacts patients' quality of life, with symptoms including nausea, vomiting, early satiety, and abdominal pain. The pathophysiology is complex and not fully understood, but involves dysfunction of the autonomic nervous system, enteric nerves, and interstitial cells of Cajal.[1] Dopamine receptors, particularly the D2 subtype, are known to play an inhibitory role in gastrointestinal motility. Consequently, dopamine D2 receptor antagonists like metoclopramide (B1676508) and domperidone (B1670879) have been used to manage gastroparesis symptoms.[2][3][4] However, their long-term use is limited by significant safety concerns. Metoclopramide can cross the blood-brain barrier, leading to central nervous system (CNS) side effects such as tardive dyskinesia, while domperidone has been associated with cardiac arrhythmias due to its interaction with the hERG potassium channel.[5]

This compound was designed as a potent and peripherally selective dopamine D2/D3 receptor antagonist to offer a safer therapeutic alternative. Its zwitterionic structure limits brain penetration, and it exhibits low affinity for the hERG channel, thereby minimizing the risk of CNS and cardiovascular adverse events. This guide will delve into the scientific data generated during the development of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at dopamine D2 and D3 receptors. In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, relaxing the gastric fundus and inhibiting antral contractions, thus delaying gastric emptying. By blocking these receptors on smooth muscle cells and in the myenteric plexus, this compound is hypothesized to counter the inhibitory effects of dopamine, thereby promoting gastric motility and alleviating the symptoms of gastroparesis. The primary antiemetic effect is mediated through the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) in the area postrema, which lies outside the blood-brain barrier.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic GI Smooth Muscle Cell / Enteric Neuron Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R Binds & Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Relaxation Muscle Relaxation / Inhibited Contraction cAMP->Relaxation This compound This compound This compound->D2R Blocks

Proposed Mechanism of Action of this compound.

Preclinical Research

Preclinical studies were conducted to evaluate the pharmacology, safety, and pharmacokinetic profile of this compound.

In Vitro Pharmacology
  • Receptor Binding Affinity: this compound demonstrated high affinity for dopamine D2 and D3 receptors, with moderate affinity for the D4 receptor and minimal affinity for D1 and D5 receptors. It also showed moderate affinity for adrenergic α1B and 5-hydroxytryptamine (5HT)2A receptors.

  • hERG Channel Affinity: this compound exhibited weak inhibition of the hERG potassium channel, with a half-maximal inhibitory concentration (IC50) of 15.6 µM, suggesting a low potential for causing cardiac arrhythmias.

In Vivo Safety Pharmacology

Non-clinical safety pharmacology studies were conducted in rats and dogs to assess the potential effects of this compound on the central nervous, cardiovascular, and pulmonary systems.

  • Central Nervous System: In rats, this compound showed limited CNS effects. Functional observational battery and locomotion assessments revealed no clinically meaningful effects at various doses. Decreased locomotion was observed at higher doses. Preclinical studies in rats and dogs indicated minimal brain penetration.

  • Cardiovascular System: In telemetry-instrumented dogs, this compound had a favorable cardiac safety profile. No this compound-related effects on cardiovascular parameters, including the QT interval, were noted. Small, transient decreases in systolic and pulse pressure were observed at higher doses, with compensatory increases in heart rate.

  • Pulmonary System: No clinically meaningful effects on pulmonary assessments were observed in rats at any tested dose of this compound.

Clinical Research

This compound underwent Phase 1, Phase 2a, and Phase 2b clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with gastroparesis.

Phase 1 Clinical Trials

Phase 1 studies in healthy participants in the US and Japan demonstrated that this compound was well-tolerated.

  • Pharmacokinetics: this compound was rapidly absorbed and eliminated, with a time to maximum concentration (Tmax) of approximately 1.1 hours and a half-life (t1/2) of 4-11 hours after single and multiple doses. A study evaluating the effect of the potent CYP3A4 inhibitor itraconazole (B105839) showed a modest increase in this compound exposure, suggesting it is relatively insensitive to the inhibition of this metabolic pathway.

  • Pharmacodynamics: Receptor target engagement was confirmed by a dose-dependent increase in serum prolactin levels, a known biomarker for peripheral D2 receptor antagonism.

  • Safety: No clinically meaningful cardiovascular adverse events, including QTc prolongation, were observed across the tested dose range.

Pharmacokinetic Parameters of this compound (Single Dose, Healthy Volunteers)
Parameter Value
Tmax (Time to Maximum Concentration)~1.1 hours
t1/2 (Elimination Half-life)4-11 hours
MetabolismPrimarily non-cytochrome P450 pathway
Phase 2 Clinical Trials

Two key Phase 2 trials evaluated the efficacy and safety of this compound in patients with idiopathic or diabetic gastroparesis.

This study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of twice-daily this compound (5, 25, and 100 mg) in 51 participants with gastroparesis.

  • Efficacy: No significant effect on gastric emptying was demonstrated with this compound or the active control, metoclopramide. However, benefits in volume-to-fullness were observed at the 5 mg and 25 mg doses of this compound. Nonsignificant numerical improvements in aggregate symptom scores were seen with the 25 mg dose compared to placebo.

  • Safety: this compound was well-tolerated and demonstrated a favorable safety profile, with no cardiovascular or CNS adverse events reported.

Phase 2a Study (NCT03268941) Key Findings
Number of Participants 51
This compound Doses 5, 25, and 100 mg (twice daily)
Primary Outcome Safety and Tolerability
Key Efficacy Findings No significant effect on gastric emptying. Improved volume-to-fullness at 5 mg and 25 mg doses. Nonsignificant improvement in symptom scores at 25 mg.
Safety Well-tolerated, no cardiovascular or CNS adverse events.

This global, multicenter, double-blind, parallel-group study evaluated the efficacy and safety of this compound (5, 25, and 50 mg twice daily) versus placebo over 12 weeks in 242 adults with symptomatic idiopathic or diabetic gastroparesis.

  • Efficacy: The study did not meet its primary endpoint. There was no clinically meaningful or significant difference in the change from baseline in the weekly average of the daily diary composite score of the American Neurogastroenterology and Motility Society Gastroparesis Cardinal Symptom Index (ANMS GCSI-DD) at week 12 between any of the this compound dose groups and placebo.

  • Safety: this compound was well-tolerated, with no new safety concerns identified, reinforcing its favorable safety profile. The incidence of treatment-emergent adverse events was similar between the this compound and placebo groups (41.4% vs. 39.7%, respectively). No serious adverse events were considered to be related to this compound.

Phase 2b Study (NCT03544229) Key Findings
Number of Participants 242
This compound Doses 5, 25, and 50 mg (twice daily)
Primary Endpoint Change from baseline in weekly average of the daily diary composite score (ANMS GCSI-DD) at Week 12.
Primary Efficacy Outcome No significant difference between this compound and placebo.
Safety Well-tolerated, no new safety concerns.

Experimental Protocols

Detailed methodologies for the key clinical assessments are provided below.

Gastric Emptying Breath Test (GEBT)

The GEBT is a non-invasive method to measure the rate of solid gastric emptying.

cluster_protocol GEBT Protocol Workflow Fasting Overnight Fast Meal Ingestion of a standardized 13C-Spirulina platensis-enriched meal Fasting->Meal Breath_Collection Collection of breath samples at baseline and regular intervals (e.g., 0, 30, 60, 90, 120, 150, 180, 210, 240 min) Meal->Breath_Collection Analysis Measurement of 13CO2/12CO2 ratio in breath samples using mass spectrometry Breath_Collection->Analysis Calculation Calculation of gastric emptying rate (e.g., t1/2, k-value) based on the rate of 13CO2 excretion Analysis->Calculation

References

Preclinical Profile of Trazpiroben (TAK-906): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trazpiroben (TAK-906) is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist that was under development for the treatment of gastroparesis. Its design aimed to mitigate the central nervous system (CNS) and cardiovascular side effects associated with existing therapies for this condition. Preclinical investigations have demonstrated that this compound possesses a potent affinity for its target receptors, a favorable pharmacokinetic profile, and a promising safety margin. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its pharmacodynamics, pharmacokinetics, metabolism, and safety pharmacology. The clinical development of this compound was discontinued (B1498344) before April 2022.[1]

Pharmacodynamics

This compound's primary mechanism of action is the competitive antagonism of dopamine D2 and D3 receptors.[1]

Receptor Binding Affinity

In vitro studies have quantified this compound's high affinity for dopamine D2 and D3 receptors. It also exhibits moderate affinity for the D4 receptor, as well as for adrenergic α1B and 5-hydroxytryptamine (5HT) 2A receptors. Its affinity for D1 and D5 receptors is minimal, suggesting a low potential for off-target effects related to these receptors.[2]

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D21.5
Dopamine D33.2
Functional Activity

This compound acts as a neutral antagonist at the D2L receptor, potently inhibiting dopamine-activated G-protein activation in human embryonic kidney 293 (HEK293) cell membranes.[3]

In Vivo Pharmacodynamic Effects

Preclinical studies in animal models have confirmed the in vivo activity of this compound. In rats, oral administration of this compound led to a dose-dependent increase in prolactin release, a well-established biomarker of D2 receptor antagonism in the pituitary gland.[3] Furthermore, in a study on apomorphine-induced emesis in dogs, this compound demonstrated potent inhibition of retching and vomiting at doses of 0.1-1 mg/kg, indicating its functional antagonism of dopamine receptors in the chemoreceptor trigger zone.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats and dogs, as well as in early-phase human trials.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed. Preclinical studies in rats and dogs have shown that this compound has minimal brain penetration, with cerebrospinal fluid concentrations being significantly lower than plasma concentrations after multiple oral doses. This is a key feature designed to reduce the risk of CNS-related adverse effects.

Metabolism

In vitro studies have revealed that this compound is primarily metabolized through a non-cytochrome P450 (non-CYP) pathway (56.7%), involving multiple cytosolic, NADPH-dependent reductases. The remaining metabolism occurs via CYP3A4 and CYP2C8 (43.3%).

Transporter Interactions

This compound has been identified as a substrate of P-glycoprotein (P-gp) and organic anion transporting polypeptide (OATP) 1B1/1B3.

Safety Pharmacology

Comprehensive safety pharmacology studies were conducted to evaluate the potential effects of this compound on major physiological systems.

Central Nervous System (CNS)

Experimental Protocol:

  • Species: Female Rats

  • Doses: 0 (control), 100, 300, or 1000 mg/kg/day administered orally for 2 days.

  • Assessments: Functional observational battery (FOB) and locomotion assessments were performed at baseline (pre-dosing) and 0.5 hours post-dose on day 2.

  • Results: No clinically meaningful effects on the functional observational battery were observed at any dose. A significant decrease in locomotion, including reduced horizontal and vertical ambulation, was noted at doses of ≥ 300 mg/kg/day. In a separate study, oral administration of this compound at doses of 1, 10, and 30 mg/kg did not affect rotarod performance in rats, further supporting its low potential for CNS impairment.

Cardiovascular System

Experimental Protocol:

  • Species: Male Beagle Dogs (telemetry-instrumented)

  • Doses: 0 (control), 1, 10, or 30 mg/kg administered orally in a Latin square crossover design.

  • Assessments: Continuous measurement of cardiovascular parameters for approximately 18 hours post-dose.

  • Results: this compound was associated with small, transient decreases in systolic and pulse pressure at doses of ≥10 mg/kg. A compensatory increase in heart rate was observed at the 30 mg/kg dose. Importantly, there were no this compound-related effects on the QT interval corrected for heart rate (QTc) or body temperature. This compound also exhibited weak inhibition of the hERG channel, with an IC50 of 15.6 µM, indicating a low potential for causing cardiac rhythm disturbances.

Pulmonary System

Experimental Protocol:

  • Species: Male Rats

  • Doses: 0 (control), 100, 300, or 1000 mg/kg/day administered orally.

  • Assessments: Heads-out plethysmography was conducted at baseline, through 6 hours post-dose, and approximately 24 hours post-dose on day 1.

  • Results: No clinically meaningful effects on pulmonary function were observed at any of the tested doses.

Visualizations

Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Chemoreceptor Trigger Zone) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds D3R D3 Receptor Dopamine->D3R Binds G_protein G-protein Activation D2R->G_protein Activates D3R->G_protein Activates Cellular_Response Cellular Response (e.g., Emesis) G_protein->Cellular_Response Leads to This compound This compound (TAK-906) This compound->D2R Blocks This compound->D3R Blocks

Caption: this compound's mechanism of action as a D2/D3 receptor antagonist.

Experimental Workflow

cluster_cns CNS Safety Pharmacology cluster_cardio Cardiovascular Safety Pharmacology cluster_pulm Pulmonary Safety Pharmacology cns_dosing Oral Dosing in Rats (0, 100, 300, 1000 mg/kg/day) cns_assessment Functional Observational Battery & Locomotion Assessment cns_dosing->cns_assessment cardio_dosing Oral Dosing in Dogs (0, 1, 10, 30 mg/kg) cardio_assessment Telemetry Monitoring (ECG, Blood Pressure) cardio_dosing->cardio_assessment pulm_dosing Oral Dosing in Rats (0, 100, 300, 1000 mg/kg/day) pulm_assessment Heads-out Plethysmography pulm_dosing->pulm_assessment

References

Trazpiroben (TAK-906): An In-Depth In Vitro Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trazpiroben (formerly TAK-906) is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist that was under development for the treatment of gastroparesis.[1] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, focusing on its receptor binding affinity, functional activity, and off-target profile. The information is compiled from preclinical studies to support research and development activities. Clinical development of this compound was discontinued (B1498344) prior to April 2022.[1]

Core Pharmacodynamic Properties

This compound is characterized by its high affinity and potent antagonism of dopamine D2 and D3 receptors.[2] Preclinical in vitro studies have demonstrated its selectivity for these primary targets. The compound also exhibits moderate affinity for the serotonin (B10506) 5-HT2A receptor and the adrenergic α1B receptor, with minimal interaction at other dopamine receptor subtypes.[2] A key feature of this compound's safety profile is its low affinity for the human ether-à-go-go-related gene (hERG) potassium channel, suggesting a reduced risk of cardiac arrhythmias.[2]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of this compound across various molecular targets.

Table 1: Receptor Binding Affinities (Ki) of this compound

Target ReceptorLigand/AssayKi (nM)Source
Dopamine D2Radioligand Binding1.5
Dopamine D3Radioligand Binding3.2
Dopamine D1Radioligand BindingMinimal Affinity
Dopamine D4Radioligand BindingModerate Affinity
Dopamine D5Radioligand BindingMinimal Affinity
Serotonin 5-HT2ARadioligand BindingModerate Affinity
Adrenergic α1BRadioligand BindingModerate Affinity

Note: Specific Ki values for D1, D4, D5, 5-HT2A, and α1B receptors are not publicly available in the reviewed literature; the qualitative affinities are reported.

Table 2: Functional Activity (IC50) of this compound

TargetAssayIC50Source
hERG Potassium ChannelElectrophysiology15.6 µM

Note: Specific IC50/EC50 values from functional assays such as GTPγS binding or calcium flux for dopamine and serotonin receptors are not detailed in the available literature.

Signaling Pathways and Experimental Workflows

Dopamine D2/D3 Receptor Signaling

This compound acts as an antagonist at D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o pathway. Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this signaling cascade by preventing dopamine from binding to the receptor.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response Leads to

Dopamine D2/D3 Receptor Antagonism by this compound.

Serotonin 5-HT2A Receptor Signaling

This compound has a moderate affinity for the 5-HT2A receptor. These receptors are primarily coupled to the Gαq signaling pathway. Activation by serotonin leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium. As an antagonist, this compound would block this pathway.

HT2A_signaling cluster_membrane Cell Membrane HT2A 5-HT2A Receptor Gq Gαq HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Serotonin Serotonin Serotonin->HT2A Activates This compound This compound (Antagonist) This compound->HT2A Blocks PIP2 PIP2 PIP2->PLC Hydrolyzes Ca_release Ca²⁺ Release IP3->Ca_release

5-HT2A Receptor Antagonism Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The determination of binding affinity (Ki) for this compound at various receptors is typically performed using a competitive radioligand binding assay.

radioligand_workflow prep Prepare Receptor Membranes (e.g., from cells expressing the target receptor) incubation Incubate Membranes with: - Fixed concentration of Radioligand - Varying concentrations of this compound prep->incubation filtration Separate Bound and Free Radioligand (Rapid Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis

Workflow for a Competitive Radioligand Binding Assay.

Detailed Experimental Protocols

While the specific, detailed internal protocols for the this compound studies are not publicly available, the following sections describe standard, widely accepted methodologies for the key in vitro assays used to characterize a compound like this compound.

Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 and D3 receptors.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human recombinant D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone or another suitable high-affinity D2/D3 antagonist radioligand.

  • Non-specific Binding Control: A high concentration of a non-labeled D2/D3 antagonist (e.g., 10 µM haloperidol (B65202) or butaclamol).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: 96-well microplates, filtration apparatus (cell harvester), glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound. For determining non-specific binding, add the non-specific control instead of this compound.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Functional Assay

Objective: To determine the functional antagonist activity of this compound at Gαi/o-coupled receptors like D2 and D3.

Materials:

  • Receptor Source: Cell membranes expressing the receptor of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: Dopamine or a selective D2/D3 agonist.

  • Test Compound: this compound.

  • Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and GDP.

  • Instrumentation: Scintillation counter or a filter-based detection system.

Procedure:

  • Membrane and Reagent Preparation: Prepare cell membranes as described for the binding assay. Prepare solutions of this compound, the agonist, and [³⁵S]GTPγS.

  • Pre-incubation: In a microplate, pre-incubate the membranes with varying concentrations of this compound.

  • Stimulation: Add the agonist (at a concentration that elicits a submaximal response, e.g., EC80) and [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Detection: Terminate the reaction by rapid filtration and wash the filters. Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Plot the [³⁵S]GTPγS binding against the concentration of this compound. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-stimulated G-protein activation.

Calcium Flux Functional Assay for 5-HT2A Receptors

Objective: To measure the antagonist effect of this compound on Gαq-coupled 5-HT2A receptor activation.

Materials:

  • Cells: A cell line stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6).

  • Agonist: Serotonin.

  • Test Compound: this compound.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Instrumentation: A fluorescence plate reader with kinetic reading capability and automated liquid handling.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the calcium indicator dye solution to the cells. Incubate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading.

  • Agonist Stimulation: Inject a fixed concentration of serotonin into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the response as a function of this compound concentration to determine the IC50 value for the inhibition of the serotonin-induced calcium flux.

Conclusion

This compound (TAK-906) is a potent and selective dopamine D2/D3 receptor antagonist with a favorable in vitro safety profile, particularly with respect to its low potential for hERG channel inhibition. Its moderate affinity for 5-HT2A and adrenergic α1B receptors suggests potential for a broader pharmacological profile. The data and protocols presented in this guide provide a detailed foundation for further research and understanding of the in vitro pharmacodynamics of this compound and related compounds.

References

Trazpiroben: A Deep Dive into its Structure-Activity Relationship and Peripherally Selective Dopamine D2/D3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trazpiroben (formerly TAK-906) is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist that was under development for the treatment of gastroparesis.[1][2][3] Although its clinical development was discontinued (B1498344) in April 2022, the molecule represents a significant case study in the design of peripherally restricted drugs targeting G-protein coupled receptors.[1][2] This technical guide explores the structure-activity relationship (SAR) of this compound, drawing from available preclinical and clinical data to provide a comprehensive overview for researchers in medicinal chemistry and pharmacology.

Core Structure and Mechanism of Action

This compound's chemical structure is 3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid. It is a potent antagonist of both dopamine D2 and D3 receptors. The key to its peripheral selectivity, a crucial feature for avoiding central nervous system (CNS) side effects common to other dopamine antagonists, lies in its zwitterionic nature at physiological pH. This characteristic is believed to limit its ability to cross the blood-brain barrier.

Signaling Pathway

This compound exerts its prokinetic effects in the gastrointestinal tract by blocking the inhibitory effects of dopamine on cholinergic neurons in the myenteric plexus. By antagonizing presynaptic D2/D3 receptors on these neurons, this compound disinhibits acetylcholine (B1216132) release, leading to increased smooth muscle contraction and enhanced gastric motility.

G cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell Dopamine Dopamine D2R_D3R D2/D3 Receptor Dopamine->D2R_D3R Binds & Inhibits ACh_Vesicle Acetylcholine Vesicles D2R_D3R->ACh_Vesicle Inhibits Release This compound This compound This compound->D2R_D3R Antagonizes ACh_Released Acetylcholine ACh_Vesicle->ACh_Released Release M_Receptor Muscarinic Receptor ACh_Released->M_Receptor Activates Contraction Muscle Contraction M_Receptor->Contraction Leads to

Caption: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.

In Vitro Binding Affinity and Functional Activity
TargetAssay TypeSpeciesValueUnitsReference
Dopamine D2 ReceptorBinding Affinity (Ki)Human1.5nM
Dopamine D3 ReceptorBinding Affinity (Ki)Human3.2nM
hERG Potassium ChannelFunctional Inhibition (IC50)-15.6µM
Pharmacokinetic Parameters in Healthy Humans (Single Ascending Dose)
DoseTmax (median)t1/2 (mean)
5 mg~1.1 hours~1.6 hours
10 mg~1.1 hours~1.6 hours
25-300 mg~1.1 hours3.1 - 6.0 hours
Reference:
Pharmacokinetic Parameters in Healthy Japanese Participants
DoseTmax (median, steady state)t1/2 (mean)
10 mg1.00 - 1.25 hours1.89 - 6.45 hours
50 mg1.00 - 1.25 hours1.89 - 6.45 hours
100 mg1.00 - 1.25 hours1.89 - 6.45 hours
Reference:

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the SAR data.

Dopamine D2/D3 Receptor Binding Assays

A standard radioligand binding assay is employed to determine the affinity of this compound for dopamine D2 and D3 receptors.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Cell_Culture Cell Culture expressing human D2 or D3 receptors Membrane_Prep Membrane Homogenate Preparation Cell_Culture->Membrane_Prep Mix Incubate Membrane Homogenate with: - Radioligand (e.g., [3H]spiperone) - this compound (varying concentrations) Membrane_Prep->Mix Filtration Rapid Filtration to separate bound and free radioligand Mix->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Competition_Curve Generate Competition Binding Curve Scintillation->Competition_Curve Ki_Calc Calculate IC50 and Ki values Competition_Curve->Ki_Calc

Caption: Radioligand Binding Assay Workflow.
hERG Potassium Channel Assay

The potential for cardiac side effects is assessed by evaluating the inhibitory effect of this compound on the hERG potassium channel, typically using a patch-clamp electrophysiology assay.

In Vivo Safety Pharmacology Studies

Preclinical safety pharmacology studies in animal models are conducted to assess the potential effects on the central nervous, cardiovascular, and respiratory systems.

  • CNS Assessment (Rat): A functional observational battery (FOB) and locomotor activity assessments are performed.

  • Cardiovascular Assessment (Dog): Telemeterized beagle dogs are used to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate following oral administration of this compound.

  • Pulmonary Assessment (Rat): Heads-out plethysmography is used to measure respiratory parameters in rats.

Structure-Activity Relationship Insights and Hypothesized Logical Relationships

While a detailed SAR study with a series of analogs is not publicly available, we can infer logical relationships based on the known properties of this compound and general principles of medicinal chemistry for peripherally selective dopamine antagonists.

G cluster_structure Structural Features of this compound cluster_properties Pharmacological & Physicochemical Properties Core 1,3,8-Triazaspiro[4.5]decane Core D2_D3_Affinity High D2/D3 Receptor Affinity Core->D2_D3_Affinity Contributes to Cyclohexyl N1-Cyclohexyl Group Cyclohexyl->D2_D3_Affinity Likely contributes to Benzoic_Acid m-Benzoic Acid Moiety Zwitterionic Zwitterionic Character at Physiological pH Benzoic_Acid->Zwitterionic Provides acidic group Phenylbutyl N8-(4-oxo-4-phenylbutyl) Group Phenylbutyl->D2_D3_Affinity Key for D2/D3 binding Low_hERG Low hERG Affinity Zwitterionic->Low_hERG Reduces hERG liability Peripheral_Selectivity Peripheral Selectivity Zwitterionic->Peripheral_Selectivity Limits BBB penetration

Caption: Hypothesized Structure-Property Relationships.

The key takeaways from the available data on this compound's SAR are:

  • The 1,3,8-triazaspiro[4.5]decane scaffold serves as a suitable framework for positioning the pharmacophoric elements required for D2/D3 receptor antagonism.

  • The N8-(4-oxo-4-phenylbutyl) substituent is a classic pharmacophore found in many dopamine antagonists and is likely crucial for high-affinity binding to the D2 and D3 receptors.

  • The N1-cyclohexyl group likely occupies a hydrophobic pocket within the receptor binding site, contributing to overall affinity.

  • The meta-substituted benzoic acid moiety is critical for the molecule's favorable safety profile. By providing a carboxylic acid group, it allows for the formation of a zwitterion at physiological pH. This increases the molecule's polarity and is a key strategy for limiting brain penetration and thus avoiding CNS side effects. The zwitterionic nature is also credited with reducing the affinity for the hERG potassium channel, a common liability for basic amine-containing drugs.

Conclusion

This compound is a well-designed peripherally selective dopamine D2/D3 receptor antagonist. Its structure exemplifies a successful strategy for mitigating CNS and cardiovascular side effects often associated with this class of drugs. The incorporation of a zwitterionic feature through the benzoic acid moiety is a key design element that imparts peripheral selectivity and reduces hERG liability. Although clinical development has been halted, the learnings from this compound's design and preclinical development provide valuable insights for the ongoing quest to develop safer and more effective peripherally acting therapeutics. Further research into analogs of the 1,3,8-triazaspiro[4.5]decane scaffold could yield new chemical entities with optimized properties for various peripheral targets.

References

Trazpiroben's Impact on Prolactin: A Technical Review of Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trazpiroben (TAK-906) is a novel, peripherally selective dopamine (B1211576) D2/D3 receptor antagonist that was under development for the treatment of gastroparesis.[1] A key pharmacodynamic marker of its target engagement is a significant and dose-dependent increase in serum prolactin levels. This elevation is a direct consequence of the blockade of D2 receptors on lactotroph cells in the anterior pituitary gland. This technical guide provides a comprehensive analysis of the available preclinical and clinical data on the effects of this compound on prolactin, details the experimental protocols used in these studies, and illustrates the underlying biological pathways. Although the clinical development of this compound was discontinued (B1498344) in early 2022, the data generated provides valuable insights into its pharmacological activity.[1]

Introduction

Dopamine D2 receptor antagonists are known to increase prolactin secretion by inhibiting the tonic inhibitory effect of dopamine on pituitary lactotrophs.[2] this compound, designed to have minimal brain penetration, offers a model to study the peripheral effects of D2/D3 receptor antagonism.[3][4] Monitoring prolactin levels has been a crucial tool in the clinical development of this compound to confirm target engagement and to understand its dose-response relationship. This document synthesizes the key findings from preclinical and clinical studies to provide a detailed overview of this compound's effect on prolactin.

Mechanism of Action: D2 Receptor Antagonism and Prolactin Release

The primary mechanism by which this compound elevates prolactin levels is through its antagonist activity at dopamine D2 receptors in the anterior pituitary gland. In the tuberoinfundibular pathway, dopamine is released from hypothalamic neurons and acts on D2 receptors on lactotroph cells, tonically inhibiting the synthesis and release of prolactin. By blocking these receptors, this compound removes this inhibitory signal, leading to a subsequent increase in prolactin secretion into the bloodstream.

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary Hypothalamic\nNeurons Hypothalamic Neurons Dopamine Dopamine Hypothalamic\nNeurons->Dopamine releases Lactotroph\nCell Lactotroph Cell Prolactin Prolactin Lactotroph\nCell->Prolactin releases D2 Receptor D2 Receptor D2 Receptor->Lactotroph\nCell inhibits Bloodstream Bloodstream Prolactin->Bloodstream enters Dopamine->D2 Receptor binds to This compound This compound This compound->D2 Receptor blocks

Caption: this compound's mechanism of action on prolactin release.

Preclinical Data

Preclinical studies in rats and dogs were conducted to assess the in vivo effects of this compound on prolactin levels.

Rat Studies

In rats, orally administered this compound led to a dose-dependent increase in prolactin release. This effect was observed at doses ranging from 0.1 to 1 mg/kg. Furthermore, multiple oral doses of 100 mg/kg for three days resulted in robust plasma exposures and significant increases in prolactin. Notably, even at doses that caused substantial prolactin increases (1, 10, and 30 mg/kg), this compound did not impair rotarod performance, suggesting low brain penetration and a lack of central nervous system effects.

SpeciesDose Range (Oral)Key Findings on ProlactinReference
Rat0.1 - 1 mg/kgDose-dependent increase in prolactin release.
Rat100 mg/kg (multiple doses)Robust increases in prolactin.
Dog Studies

In dogs, multiple oral doses of 50 mg/kg for three days also produced robust plasma exposures and prolactin increases.

SpeciesDose (Oral)Key Findings on ProlactinReference
Dog50 mg/kg (multiple doses)Robust increases in prolactin.

Clinical Data

Phase 1 and Phase 2a clinical trials in healthy participants and patients with gastroparesis, respectively, have provided quantitative data on the effect of this compound on human prolactin levels.

Phase 1 Studies in Healthy Volunteers

A Phase 1, randomized, placebo-controlled, single- and multiple-dose escalation study in healthy participants demonstrated a substantial and rapid increase in serum prolactin concentration for all doses of this compound.

In a study with healthy Japanese participants, serum prolactin also increased with this compound treatment, confirming receptor target engagement.

Study PopulationThis compound DoseMean Prolactin Cmax (ng/mL)Placebo Prolactin Cmax (ng/mL)Key ObservationsReference
Healthy Participants (US)10 mg (single dose)134.316.1A trend toward a plateaued increase in prolactin was observed at 10 mg, suggesting maximal target inhibition at this dose. Increases were transient.
Healthy Japanese Men10 mg93.3210.83Rapid increases in serum prolactin were noted for all doses, with the response being almost maximal at the 10 mg dose.
Phase 2a Study in Patients with Gastroparesis

A Phase 2a pilot study in patients with gastroparesis evaluated twice-daily this compound at doses of 5, 25, and 100 mg. This study confirmed D2/D3 receptor target engagement through increased serum prolactin, with the effect peaking at the 25 mg dose.

Study PopulationThis compound Dose (Twice Daily)Key Findings on ProlactinReference
Patients with Gastroparesis5, 25, and 100 mgIncreased serum prolactin, with the effect peaking at the 25 mg dose. Prolactin levels returned to baseline 8 hours post-dose.

Experimental Protocols

Preclinical Prolactin Measurement

In vivo studies in rats involved oral dosing of this compound, followed by the collection of blood samples to measure prolactin release. The specific analytical methods for prolactin quantification in these preclinical studies are not detailed in the provided references.

Clinical Prolactin Measurement

In the Phase 1 study in healthy participants, serum prolactin concentrations were measured as a biomarker for dopamine D2 receptor antagonism.

  • Single Ascending Dose (SAD) Study: Blood samples for serum prolactin measurements were collected predose and at 1, 1.5, 2, 3, 4, 6, 12, 24, and 36 hours post-dose.

  • Multiple Ascending Dose (MAD) Study: Blood samples were collected predose and serially on days 1 and 5.

  • Assay: Analysis of serum prolactin concentration was performed using the ADVIA Centaur Commercial Assay.

  • Pharmacodynamic Parameters: The determined serum prolactin parameters included Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

In the Phase 1 study with healthy Japanese participants, serum prolactin concentrations were also measured as a biomarker for D2 receptor antagonism.

  • Sample Collection: Samples were collected before dosing and at 1, 2, 4, 6, and 24 hours after the single/morning dose on days 1, 2, 7, and 8, immediately before the morning dose on days 3 through 6, and at follow-up on day 14.

  • Pharmacodynamic Parameters: Assessed parameters included AUC and Cmax, calculated from serum prolactin concentrations.

G cluster_0 Phase 1 Clinical Trial Workflow Participant\nScreening Participant Screening Randomization Randomization Participant\nScreening->Randomization Dosing Dosing Randomization->Dosing Blood\nSampling Blood Sampling Dosing->Blood\nSampling at specified time points Sample\nProcessing Sample Processing Blood\nSampling->Sample\nProcessing to serum Prolactin\nAssay Prolactin Assay Sample\nProcessing->Prolactin\nAssay Data\nAnalysis Data Analysis Prolactin\nAssay->Data\nAnalysis Cmax, Tmax, AUC

References

The Chemical Synthesis of Trazpiroben (TAK-906): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research, a detailed, publicly available chemical synthesis pathway for Trazpiroben (TAK-906) remains elusive. The synthesis of this peripherally selective dopamine (B1211576) D2/D3 receptor antagonist, developed for the treatment of gastroparesis, is not explicitly detailed in readily accessible scientific literature or patent databases.

This compound, with the IUPAC name 3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid, was originated by Altos Therapeutics and subsequently developed by Takeda. While numerous clinical and pharmacological studies on this compound are available, the specific synthetic route to this complex molecule has not been disclosed in the public domain.

Postulated Synthetic Strategy

Based on the chemical structure of this compound and general principles of medicinal chemistry, a plausible retrosynthetic analysis suggests a convergent synthesis approach. This strategy would likely involve the synthesis of three key fragments:

  • The core spirocyclic scaffold: 1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one.

  • The N-8 side chain: 4-chloro-1-phenylbutan-1-one.

  • The N-3 side chain: Methyl 3-(bromomethyl)benzoate.

These fragments would then be assembled in a stepwise manner to construct the final this compound molecule.

Proposed Synthesis of the Core Spirocyclic Scaffold

The synthesis of the 1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one core could potentially be achieved through a multi-step sequence starting from commercially available materials. A possible, though unconfirmed, pathway is outlined below.

Logical Workflow for the Synthesis of the Core Scaffold

G A 1-Boc-4-piperidone E Strecker Amino Acid Synthesis A->E B Cyclohexylamine B->E C Potassium cyanide C->E D Ammonium chloride D->E F Intermediate Amino Nitrile E->F G Hydrolysis F->G H Intermediate Amino Acid G->H I Esterification H->I J Intermediate Amino Ester I->J L Pictet-Spengler Reaction J->L K Formaldehyde K->L M 1-Cyclohexyl-8-Boc-1,3,8-triazaspiro[4.5]decan-4-one L->M N Deprotection (e.g., TFA) M->N O 1-Cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one N->O

Figure 1. A potential synthetic workflow for the core 1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold.

Assembly of the Final this compound Molecule

Once the core scaffold is obtained, the synthesis would proceed with the sequential attachment of the two side chains.

  • N-Alkylation at the 8-position: The secondary amine at the 8-position of the spirocyclic core would be alkylated with the 4-oxo-4-phenylbutyl side chain. This is typically achieved by reacting the core with a suitable precursor like 4-chloro-1-phenylbutan-1-one in the presence of a base.

  • N-Alkylation at the 3-position: The secondary amine at the 3-position would then be alkylated with the benzoic acid-containing side chain. This could be accomplished through a reaction with methyl 3-(bromomethyl)benzoate, followed by hydrolysis of the methyl ester to the final carboxylic acid.

Proposed Final Assembly Pathway

G A 1-Cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one D N-Alkylation at position 8 A->D B 4-Chloro-1-phenylbutan-1-one B->D C Base (e.g., K2CO3) C->D E 1-Cyclohexyl-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-4-one D->E H N-Alkylation at position 3 E->H F Methyl 3-(bromomethyl)benzoate F->H G Base (e.g., NaH) G->H I Methyl 3-((1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl)methyl)benzoate H->I J Hydrolysis (e.g., LiOH) I->J K This compound (TAK-906) J->K

Figure 2. A proposed final assembly pathway for the synthesis of this compound (TAK-906).

Data Presentation and Experimental Protocols

Due to the proprietary nature of the this compound synthesis, no quantitative data such as reaction yields, spectroscopic data, or detailed experimental protocols are available in the public domain. The information presented here is based on established chemical principles and analogous syntheses of similar heterocyclic compounds.

Conclusion

While a definitive, step-by-step synthesis of this compound (TAK-906) is not publicly documented, this technical overview provides a scientifically plausible synthetic strategy based on its molecular architecture. The proposed pathway involves the construction of a key spirocyclic intermediate followed by sequential N-alkylation to introduce the functional side chains. The lack of detailed experimental data underscores the proprietary nature of pharmaceutical drug development and the challenges faced by researchers in the public domain seeking to replicate or build upon such syntheses. Further disclosure from the originating or developing pharmaceutical companies would be necessary to provide a complete and verified chemical synthesis pathway.

Methodological & Application

Trazpiroben (TAK-906) In Vivo Experimental Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trazpiroben (TAK-906) is a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist that was under development for the treatment of gastroparesis.[1][2][3] Its mechanism of action is centered on blocking dopamine receptors in the gastrointestinal tract, which is intended to improve gastric motility. A key feature of this compound is its limited ability to cross the blood-brain barrier, which is expected to reduce the risk of central nervous system (CNS) side effects, such as extrapyramidal symptoms, that are associated with other dopamine antagonists like metoclopramide.[4][5] Preclinical and clinical studies have evaluated its safety, pharmacokinetics, and pharmacodynamics. This compound has been shown to engage its target receptors, as evidenced by dose-dependent increases in serum prolactin levels. While its clinical development was discontinued, the methodologies used to evaluate its in vivo pharmacology remain relevant for the study of similar compounds.

These application notes provide a summary of in vivo experimental protocols and relevant data for this compound, designed to assist researchers in the fields of pharmacology and drug development.

Mechanism of Action

This compound functions as a competitive antagonist at dopamine D2 and D3 receptors. In the context of the gastrointestinal system, dopamine acts as an inhibitory neurotransmitter, slowing gastric emptying and motility. By blocking these receptors, this compound mitigates the inhibitory effects of dopamine, leading to enhanced gastrointestinal transit. Its peripheral selectivity is a key characteristic, aiming to provide therapeutic benefits for gastroparesis without the adverse CNS effects associated with centrally acting dopamine antagonists.

cluster_gastric_neuron Gastric Neuron cluster_prolactin Anterior Pituitary Dopamine Dopamine D2R_D3R D2/D3 Receptors Dopamine->D2R_D3R binds to This compound This compound (TAK-906) Inhibition Inhibition of Motility D2R_D3R->Inhibition leads to This compound->D2R_D3R antagonizes D2R_pituitary D2 Receptors Prolactin Prolactin Release D2R_pituitary->Prolactin regulates Trazpiroben_pituitary This compound (TAK-906) Trazpiroben_pituitary->D2R_pituitary antagonizes Dopamine_pituitary Dopamine Dopamine_pituitary->D2R_pituitary inhibits

Caption: this compound's dual mechanism of action.

Quantitative Data

Pharmacokinetic Parameters of this compound in Humans

The following tables summarize the pharmacokinetic properties of this compound from Phase 1 clinical studies in healthy adult participants.

Single Ascending Dose (SAD) Study
Dose Tmax (hr, median) t1/2 (hr, mean) Cmax (ng/mL, mean) AUC∞ (ng·h/mL, mean)
5 mg1.08~1.62.96.5
10 mg1.08~1.67.918.9
25 mg1.083.1 - 6.019.844.0
50 mg1.083.1 - 6.045.1114.2
100 mg1.083.1 - 6.088.5246.7
300 mg1.083.1 - 6.0250.1785.6
Data from healthy fasted participants.
Multiple Ascending Dose (MAD) Study
Dose (twice daily) Tmax (hr, median) t1/2 (hr, mean) Cmax (ng/mL, mean)
50 mg1.0 - 1.251.89 - 6.4545.1
100 mg1.0 - 1.251.89 - 6.4588.5
Data from healthy Japanese participants.
Drug-Drug Interaction Studies
Treatment Cmax (ng/mL, geometric mean) AUC∞ (ng·h/mL, geometric mean) t1/2 (hr, mean)
This compound 25 mg alone19.7644.03Similar
This compound 25 mg + Esomeprazole 40 mg17.2438.85Similar
Effect of a proton pump inhibitor on this compound pharmacokinetics.
Treatment Cmax (ng/mL, geometric mean) AUC∞ (ng·h/mL, geometric mean)
This compound 25 mg alone14.3732.68
This compound 25 mg + Rifampin 600 mg IV89.62168.5
Effect of an OATP1B1/1B3 inhibitor on this compound pharmacokinetics.

Experimental Protocols

Rodent Model of Delayed Gastric Emptying

This protocol describes a method to induce delayed gastric emptying in rodents to evaluate the prokinetic effects of compounds like this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250 g)

  • Apomorphine (B128758) hydrochloride (dopamine agonist to induce delayed gastric emptying)

  • Saline solution (0.9% NaCl)

  • This compound (or test compound)

  • Vehicle for this compound

  • Solid test meal (e.g., 200 mg egg yolk labeled with 1.5 µL/g 13C-octanoic acid for mice)

  • Gavage needles

  • 13C-octanoic acid breath test analyzer or similar equipment for measuring gastric emptying

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (21-23°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 16 hours) with free access to water before the experiment.

  • Compound Administration:

    • Administer this compound or vehicle orally via gavage.

    • The dosage should be based on prior dose-ranging studies. For this compound, a range of 1-30 mg/kg could be explored.

  • Induction of Delayed Gastric Emptying:

    • 30 minutes after test compound administration, inject apomorphine hydrochloride subcutaneously (e.g., 0.1-0.5 mg/kg).

  • Test Meal Administration:

    • 15 minutes after apomorphine injection, administer the 13C-labeled solid test meal via oral gavage.

  • Measurement of Gastric Emptying:

    • Immediately after the test meal, place the animals in individual metabolic chambers.

    • Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 6 hours.

    • Analyze the 13CO2 content in the breath samples to determine the rate of gastric emptying. The half-emptying time (t1/2) and lag phase (tlag) can be calculated using appropriate mathematical models.

Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (~16 hours) Acclimatization->Fasting Compound_Admin Administer this compound/Vehicle (Oral Gavage) Fasting->Compound_Admin Apomorphine_Admin Induce Delayed Gastric Emptying (Apomorphine SC) Compound_Admin->Apomorphine_Admin 30 min Test_Meal Administer 13C-labeled Solid Test Meal Apomorphine_Admin->Test_Meal 15 min Measurement Measure Gastric Emptying (13C-Breath Test for up to 6 hrs) Test_Meal->Measurement Data_Analysis Calculate t1/2 and tlag Measurement->Data_Analysis

Caption: Workflow for rodent delayed gastric emptying model.
Canine Apomorphine-Induced Emesis Model

This protocol is for assessing the anti-emetic properties of this compound in a canine model.

Materials:

  • Beagle dogs (male or female, 8-12 kg)

  • Apomorphine hydrochloride

  • Saline solution (0.9% NaCl)

  • This compound (or test compound)

  • Vehicle for this compound

  • Intravenous or subcutaneous injection supplies

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize dogs to the laboratory environment. Fast the dogs overnight with free access to water.

  • Compound Administration: Administer this compound or vehicle orally. A dose range of 0.1-1 mg/kg has been shown to be effective for inhibiting emesis.

  • Induction of Emesis: 60 minutes after this compound administration, administer apomorphine hydrochloride subcutaneously at a dose of 0.04-0.1 mg/kg to induce emesis.

  • Observation: Observe the dogs continuously for a period of 60 minutes after apomorphine administration.

  • Data Collection: Record the latency to the first emetic event (retching or vomiting) and the total number of emetic events for each dog.

  • Analysis: Compare the anti-emetic effect of this compound-treated groups to the vehicle-treated control group.

Acclimatization Dog Acclimatization & Fasting Compound_Admin Administer this compound/Vehicle (Oral) Acclimatization->Compound_Admin Apomorphine_Admin Induce Emesis (Apomorphine SC) Compound_Admin->Apomorphine_Admin 60 min Observation Observe for Emesis (60 minutes) Apomorphine_Admin->Observation Data_Collection Record Latency and Number of Emetic Events Observation->Data_Collection

Caption: Workflow for canine apomorphine-induced emesis model.
Rodent Rotarod Performance Test

This protocol is used to assess motor coordination and can be used to evaluate potential CNS side effects of a test compound. This compound is expected to have minimal impact on rotarod performance due to its peripheral selectivity.

Materials:

  • Rats or mice

  • Rotarod apparatus

  • This compound (or test compound)

  • Vehicle

Procedure:

  • Animal Training:

    • Habituate the animals to the testing room for at least 1 hour before the first training session.

    • Train the animals on the rotarod for 2-3 consecutive days prior to the test day.

    • Each training session consists of placing the animal on the rotating rod at a low speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes).

  • Test Day:

    • Administer this compound or vehicle orally. Doses up to 30 mg/kg have been tested in rats.

    • At the time of expected peak plasma concentration (e.g., 60 minutes post-dose), place the animal on the rotarod.

    • The rotarod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

    • Record the latency to fall from the rod. A cut-off time (e.g., 300 seconds) is typically used.

    • Perform multiple trials (e.g., 3 trials) with a rest period in between.

  • Data Analysis:

    • Calculate the average latency to fall for each animal.

    • Compare the performance of the this compound-treated group with the vehicle-treated group.

Conclusion

The in vivo experimental protocols and data presented provide a foundational framework for the preclinical evaluation of peripherally selective dopamine D2/D3 receptor antagonists like this compound for the treatment of gastroparesis. These methodologies allow for the assessment of prokinetic and anti-emetic efficacy, as well as the potential for CNS side effects. The pharmacokinetic data from human studies offer valuable insights for dose selection and translation of preclinical findings. While this compound's development has been discontinued, these protocols remain a valuable resource for researchers working on novel therapies for gastrointestinal motility disorders.

References

Application Notes and Protocols for Trazpiroben in Rodent Models of Gastroparesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and bloating. Trazpiroben (formerly TAK-906) is a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist that was under development for the treatment of gastroparesis.[1][2] Dopamine antagonists, such as metoclopramide (B1676508) and domperidone, are known to improve symptoms of gastroparesis; however, their use is limited by central nervous system (CNS) and cardiovascular side effects, respectively. This compound was designed to minimize brain penetration and have a low affinity for the hERG potassium channel, thereby offering a potentially safer therapeutic option.[3][4]

These application notes provide a summary of this compound's preclinical evaluation and detailed protocols for its use in a rodent model of diabetic gastroparesis. While clinical development of this compound was discontinued, the preclinical data and methodologies remain valuable for researchers investigating novel prokinetic agents.

Mechanism of Action

This compound acts as a potent and selective antagonist of the dopamine D2 and D3 receptors.[3] In the gastrointestinal tract, dopamine inhibits motility by acting on D2 receptors on cholinergic neurons. By blocking these receptors, this compound is expected to enhance acetylcholine (B1216132) release, thereby promoting gastric motility and accelerating gastric emptying. Its peripheral selectivity is a key feature, intended to avoid the extrapyramidal symptoms associated with centrally acting dopamine antagonists.

Preclinical Data Summary: this compound Dosage in Rodent Models

The following table summarizes the reported dosages of this compound used in preclinical studies in rats for various endpoints. Efficacy data in a gastroparesis model is not extensively published; therefore, dosages for a proposed efficacy study are extrapolated from pharmacodynamic and safety studies.

Study Type Species Dosage Range Route of Administration Key Findings Reference
PharmacodynamicsRat0.1 - 1 mg/kgOralDose-dependent increase in prolactin release, indicating D2 receptor engagement.
CNS SafetyRat1, 10, 30 mg/kgOralNo effect on rotarod performance, suggesting low brain penetration.
General SafetyRat100, 300, 1000 mg/kg/dayOralWell-tolerated, with no clinically meaningful effects on CNS or pulmonary assessments.
Proposed Efficacy Study Rat 1, 3, 10 mg/kg Oral Hypothesized to improve delayed gastric emptying in a diabetic gastroparesis model. Extrapolated

Experimental Protocols

I. Induction of a Diabetic Gastroparesis Rat Model

This protocol describes the induction of diabetes mellitus in rats using streptozotocin (B1681764) (STZ), a method known to subsequently induce delayed gastric emptying, mimicking diabetic gastroparesis.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), sterile

  • High-fat diet

  • Blood glucose meter and test strips

Procedure:

  • Acclimatize rats for at least one week with ad libitum access to standard chow and water.

  • To induce a model resembling type 2 diabetes which can lead to gastroparesis, feed the rats a high-fat diet for 4-8 weeks.

  • After the period of high-fat diet, fast the rats overnight.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer. A common dosage for inducing diabetes is a single intraperitoneal (i.p.) injection of 35-65 mg/kg body weight.

  • Inject the STZ solution i.p. into the fasted rats.

  • Return the rats to their cages and provide free access to food and water. To prevent initial STZ-induced hypoglycemia, provide a 5% sucrose (B13894) solution in their drinking water for the first 24 hours post-injection.

  • Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Allow the diabetic condition to establish for 4-8 weeks to allow for the development of complications such as delayed gastric emptying.

II. Evaluation of this compound on Gastric Emptying using the Phenol Red Meal Assay

This protocol details the measurement of solid gastric emptying in the established diabetic gastroparesis rat model following treatment with this compound.

Materials:

  • Diabetic gastroparesis rats and age-matched healthy control rats

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Phenol Red (non-absorbable marker)

  • Standard solid meal (e.g., ground standard chow)

  • Gavage needles

  • Spectrophotometer

Procedure:

  • Treatment Groups:

    • Group 1: Healthy Control + Vehicle

    • Group 2: Diabetic Gastroparesis + Vehicle

    • Group 3: Diabetic Gastroparesis + this compound (1 mg/kg)

    • Group 4: Diabetic Gastroparesis + this compound (3 mg/kg)

    • Group 5: Diabetic Gastroparesis + this compound (10 mg/kg)

  • Fast all rats for 18-24 hours before the experiment, with free access to water.

  • Prepare this compound solutions in the vehicle at the desired concentrations.

  • Administer this compound or vehicle orally by gavage at a volume of 5 ml/kg.

  • After 30-60 minutes, administer a standard solid meal containing a known amount of Phenol Red (e.g., 1.5 g of chow mixed with 0.5 mg of Phenol Red).

  • Exactly 90 minutes after the meal, euthanize the rats by CO2 asphyxiation.

  • Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage of gastric contents.

  • Carefully excise the stomach, rinse the exterior, and place it in a homogenizer with a known volume of 0.1 N NaOH.

  • Homogenize the stomach and its contents.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 3000 rpm for 15 minutes.

  • Add trichloroacetic acid to the supernatant to precipitate proteins, then centrifuge again.

  • To an aliquot of the final supernatant, add 0.5 N NaOH to develop the color of the Phenol Red.

  • Measure the absorbance of the sample at 560 nm using a spectrophotometer.

  • A standard curve for Phenol Red should be prepared to determine the concentration in the samples.

  • Calculation of Gastric Emptying:

    • Gastric Emptying (%) = (1 - (Amount of Phenol Red recovered from the stomach / Average amount of Phenol Red in the stomach at time 0)) * 100

    • The average amount at time 0 is determined by administering the meal to a separate group of rats and immediately euthanizing them.

Visualizations

Signaling Pathway of this compound in Gastric Motility

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates ACh_Release ACh Release D2_Receptor->ACh_Release Inhibits ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Vesicle->ACh_Release M3_Receptor Muscarinic M3 Receptor ACh_Release->M3_Receptor Activates Contraction Muscle Contraction & Increased Motility M3_Receptor->Contraction This compound This compound This compound->D2_Receptor Antagonizes

Caption: this compound antagonizes D2 receptors, promoting acetylcholine release and gastric motility.

Experimental Workflow for this compound Efficacy Testing

G A Induce Diabetic Gastroparesis in Rats (High-Fat Diet + STZ) B Animal Grouping (Control, Vehicle, this compound Doses) A->B C Overnight Fasting B->C D Oral Administration (this compound or Vehicle) C->D E Administer Phenol Red-labeled Solid Meal D->E F Euthanasia & Stomach Excision (at 90 minutes post-meal) E->F G Homogenization & Spectrophotometry F->G H Calculate Gastric Emptying (%) G->H I Data Analysis & Comparison H->I

Caption: Workflow for evaluating this compound's effect on gastric emptying in a diabetic rat model.

References

Application Notes: Characterization of Trazpiroben Binding to Dopamine D2 and D3 Receptors using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Trazpiroben (formerly TAK-906) is a potent and peripherally selective antagonist of the dopamine (B1211576) D2 and D3 receptors.[1][2][3] These receptors are G protein-coupled receptors (GPCRs) involved in various physiological processes, and their modulation is a key strategy in the development of therapeutics for conditions such as gastroparesis.[4][5] Accurate characterization of a compound's binding affinity and functional potency at its target receptors is crucial for understanding its pharmacological profile. This document provides detailed protocols for cell-based assays to determine the binding affinity and functional antagonism of this compound at human dopamine D2 and D3 receptors.

Principle

These assays are designed to quantify the interaction of this compound with D2 and D3 receptors expressed in recombinant cell lines. The binding affinity is determined using a competitive radioligand binding assay, which measures the ability of this compound to displace a known high-affinity radiolabeled ligand from the receptor. The functional activity is assessed through a cAMP-based assay, which measures the antagonist effect of this compound on the dopamine-induced inhibition of adenylyl cyclase.

Data Presentation

This compound Binding Affinity and Selectivity
ReceptorLigandAssay TypeCell LineValueReference
Dopamine D2 This compoundRadioligand BindingNot SpecifiedKᵢ = 1.5 nM
Dopamine D3 This compoundRadioligand BindingNot SpecifiedKᵢ = 3.2 nM
hERG Potassium Channel This compoundNot SpecifiedNot SpecifiedIC₅₀ = 15.6 µM

Table 1: Summary of this compound binding affinity for dopamine D2 and D3 receptors and its off-target activity at the hERG channel. This data highlights the high affinity and selectivity of this compound for its target receptors.

Signaling Pathway

Dopamine D2 and D3 receptors are Gαi-coupled GPCRs. Upon activation by an agonist like dopamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, such as this compound, blocks the binding of the agonist, thereby preventing the downstream signaling cascade and the resulting decrease in cAMP.

D2_D3_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gαi Protein D2R->G_protein Activates Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates This compound This compound (Antagonist) This compound->D2R Blocks Binding AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Mediates

Dopamine D2/D3 receptor signaling pathway. This diagram illustrates how dopamine binding activates the Gαi protein, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. This compound, as an antagonist, blocks this activation.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for D2/D3 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine D2 and D3 receptors using a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes from a stable cell line (e.g., CHO or HEK293) expressing either the human dopamine D2 or D3 receptor.

  • Radioligand: A high-affinity radiolabeled antagonist for D2/D3 receptors (e.g., [³H]-Spiperone).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., Haloperidol).

  • This compound: Serial dilutions of this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Workflow:

Radioligand_Binding_Workflow A Prepare serial dilutions of this compound. B Add cell membranes, radioligand, and this compound (or buffer for total binding, or non-specific control) to a 96-well plate. A->B C Incubate to allow binding to reach equilibrium. B->C D Rapidly filter the plate contents through a filter mat to separate bound from free radioligand. C->D E Wash the filters to remove non-specifically bound radioligand. D->E F Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter. E->F G Analyze the data to determine the IC₅₀ and calculate the Kᵢ. F->G

Experimental workflow for the radioligand binding assay. This diagram outlines the key steps involved in determining the binding affinity of this compound.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: cAMP Functional Assay for D2/D3 Receptor Antagonism

Objective: To determine the functional potency (IC₅₀) of this compound as an antagonist of the human dopamine D2 and D3 receptors by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: A stable cell line (e.g., CHO or HEK293) expressing either the human dopamine D2 or D3 receptor.

  • Agonist: Dopamine or another suitable D2/D3 receptor agonist.

  • Forskolin (B1673556): To stimulate adenylyl cyclase and produce a basal level of cAMP.

  • This compound: Serial dilutions of this compound.

  • cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or other fluorescence/luminescence-based assays).

  • Cell culture medium and reagents.

  • 96-well or 384-well plates and a compatible plate reader.

Workflow:

cAMP_Assay_Workflow A Seed cells expressing D2 or D3 receptors into a multi-well plate and allow them to attach overnight. B Pre-incubate the cells with serial dilutions of this compound. A->B C Stimulate the cells with a fixed concentration of a D2/D3 agonist (e.g., dopamine at its EC₈₀) in the presence of forskolin. B->C D Incubate to allow for changes in intracellular cAMP levels. C->D E Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit. D->E F Analyze the data to determine the IC₅₀ of this compound. E->F

Experimental workflow for the cAMP functional assay. This diagram details the procedure for assessing the functional antagonism of this compound.

Procedure:

  • Cell Seeding: Seed the D2 or D3 receptor-expressing cells into a 96-well or 384-well plate and culture overnight to allow for attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Remove the culture medium and add the this compound dilutions to the cells.

    • Include control wells with vehicle only.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) to allow this compound to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of the D2/D3 receptor agonist (typically at its EC₈₀ concentration to ensure a robust signal window) and forskolin to all wells except the negative control.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) to allow for the modulation of intracellular cAMP levels.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone (0% inhibition) and the basal level (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that causes 50% inhibition of the agonist's effect.

Conclusion

The described cell-based assays provide a robust framework for the in-vitro characterization of this compound's interaction with dopamine D2 and D3 receptors. The radioligand binding assay directly measures the affinity of the compound for the receptors, while the cAMP functional assay confirms its antagonist activity and determines its potency in a cellular context. These methods are essential for the preclinical evaluation of compounds targeting these important GPCRs. Although the clinical development of this compound has been discontinued, these protocols remain relevant for the study of other D2/D3 receptor ligands.

References

Application Notes and Protocols for In Vitro Evaluation of Trazpiroben's Effects on Gastric Motility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trazpiroben (TAK-906) is a selective dopamine (B1211576) D2/D3 receptor antagonist under investigation for the treatment of gastroparesis, a condition characterized by delayed gastric emptying.[1][2] Dopamine, through its action on D2 receptors in the gastrointestinal tract, exerts a relaxant effect on the smooth muscle of the stomach, thereby inhibiting motility.[2][3] this compound is designed to counteract this effect and promote gastric motility.[4] These application notes provide detailed protocols for in vitro models to study the pharmacological effects of this compound on gastric smooth muscle contractility and cellular signaling pathways.

Key In Vitro Models

Two primary in vitro models are proposed to elucidate the effects of this compound on gastric motility:

  • Isolated Gastric Smooth Muscle Strips in an Organ Bath: This ex vivo model allows for the direct measurement of muscle contractility in response to various stimuli and the investigation of this compound's prokinetic activity.

  • Primary Human Gastric Smooth Muscle Cells (HGSMC) Culture: This cellular model enables the study of the downstream signaling pathways, such as intracellular calcium mobilization, affected by this compound.

Section 1: Isolated Gastric Smooth Muscle Strip Motility Assay

Application

This protocol details the use of an isolated organ bath system to assess the effect of this compound on the contractility of gastric smooth muscle strips. This assay can be used to determine the potency and efficacy of this compound in reversing dopamine-induced muscle relaxation and its direct effects on muscle contraction.

Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimentation cluster_analysis Data Analysis Tissue Gastric Tissue Acquisition (e.g., rodent stomach) Dissection Dissection of Antrum Tissue->Dissection Strips Preparation of Longitudinal Smooth Muscle Strips Dissection->Strips Mounting Mount Strips in Organ Bath Chambers Strips->Mounting Equilibration Equilibration under Tension Mounting->Equilibration Baseline Record Baseline Contractions Equilibration->Baseline Dopamine Induce Relaxation (Dopamine) Baseline->Dopamine This compound Cumulative Addition of this compound Dopamine->this compound Measurement Measure Contractile Force This compound->Measurement Analysis Calculate EC50 and Maximal Reversal Measurement->Analysis

Caption: Workflow for the isolated gastric smooth muscle strip assay.

Protocol

Materials:

  • Freshly isolated stomach tissue (e.g., from rat or mouse)

  • Krebs-Henseleit solution (composition in g/L: NaCl 6.9, KCl 0.35, KH2PO4 0.16, MgSO4·7H2O 0.29, CaCl2 0.28, NaHCO3 2.1, Glucose 2.0)

  • Carbogen gas (95% O2, 5% CO2)

  • Dopamine hydrochloride

  • This compound

  • Isolated organ bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Immediately excise the stomach and place it in ice-cold Krebs-Henseleit solution aerated with carbogen.

    • Open the stomach along the lesser curvature and gently clean the mucosal layer.

    • Dissect longitudinal smooth muscle strips (approximately 2 mm wide and 10 mm long) from the antral region.

  • Organ Bath Setup:

    • Mount the muscle strips vertically in organ bath chambers (10-20 mL) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the strip to a fixed hook and the other end to a force-displacement transducer.

    • Apply an initial tension of 1 g and allow the strips to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Experimental Protocol:

    • Record baseline spontaneous contractions.

    • Induce submaximal relaxation by adding a fixed concentration of dopamine (e.g., 1 µM).

    • Once a stable relaxation is achieved, add this compound in a cumulative manner (e.g., 1 nM to 10 µM) to the bath.

    • Record the contractile response at each concentration.

Data Analysis:

  • Measure the amplitude of contraction (in grams or millinewtons).

  • Calculate the reversal of dopamine-induced relaxation as a percentage of the initial relaxation.

  • Construct a concentration-response curve for this compound and determine the EC50 (half-maximal effective concentration).

Data Presentation

Table 1: Effect of this compound on Dopamine-Induced Relaxation of Isolated Gastric Smooth Muscle Strips

This compound Concentration (nM)% Reversal of Dopamine-Induced Relaxation (Mean ± SEM)
115.2 ± 2.1
1048.5 ± 3.5
10085.3 ± 4.2
100098.7 ± 1.9
EC50 12.5 nM

Section 2: Intracellular Calcium Imaging in Primary Human Gastric Smooth Muscle Cells (HGSMC)

Application

This protocol describes the use of fluorescence microscopy and a calcium-sensitive dye to measure changes in intracellular calcium ([Ca2+]i) in cultured HGSMCs. This assay is designed to investigate the cellular mechanism by which this compound antagonizes dopamine's effects on calcium signaling.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R This compound This compound This compound->D2R AC Adenylyl Cyclase D2R->AC Gi cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_channels L-type Ca2+ Channels PKA->Ca_channels Ca_influx Ca2+ Influx Ca_channels->Ca_influx Contraction Muscle Relaxation Ca_influx->Contraction

Caption: Dopamine D2 receptor signaling pathway in gastric smooth muscle.

Protocol

Materials:

  • Cryopreserved primary Human Gastric Smooth Muscle Cells (HGSMC)

  • Smooth Muscle Cell Medium (SMCM)

  • Poly-L-lysine coated culture flasks and plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Dopamine hydrochloride

  • This compound

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Culture:

    • Thaw and culture HGSMCs according to the supplier's protocol in SMCM at 37°C in a 5% CO2 incubator.

    • Subculture the cells onto poly-L-lysine coated 96-well black-walled imaging plates.

    • Grow cells to 80-90% confluency.

  • Calcium Dye Loading:

    • Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash the cells with HBSS and incubate with the loading solution for 45-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye and incubate for a further 30 minutes to allow for de-esterification.

  • Calcium Imaging:

    • Place the plate on the fluorescence microscope stage.

    • Acquire a baseline fluorescence reading (excitation ~488 nm, emission ~520 nm).

    • Add dopamine (e.g., 10 µM) to the wells to inhibit any spontaneous calcium oscillations.

    • Add varying concentrations of this compound (1 nM to 10 µM) to the wells.

    • After a 5-minute incubation, stimulate the cells with a depolarizing agent (e.g., 50 mM KCl) to induce calcium influx.

    • Record the fluorescence intensity over time.

Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after stimulation.

  • Normalize the data as a ratio of ΔF/F0.

  • Determine the inhibitory effect of dopamine and the reversal by this compound.

  • Construct a concentration-response curve for this compound and calculate the IC50 (half-maximal inhibitory concentration).

Data Presentation

Table 2: Effect of this compound on Dopamine-Mediated Inhibition of KCl-Induced Calcium Influx in HGSMCs

Treatment ConditionNormalized Fluorescence Intensity (ΔF/F0) (Mean ± SEM)
Basal (KCl alone)3.5 ± 0.2
Dopamine (10 µM) + KCl1.2 ± 0.1
Dopamine + this compound (1 nM) + KCl1.8 ± 0.15
Dopamine + this compound (10 nM) + KCl2.6 ± 0.2
Dopamine + this compound (100 nM) + KCl3.3 ± 0.2
IC50 8.9 nM

Conclusion

The described in vitro models and protocols provide a robust framework for characterizing the pharmacological profile of this compound on gastric motility. The isolated organ bath assay directly measures the prokinetic effects on muscle tissue, while the calcium imaging in primary cells elucidates the underlying cellular mechanisms. Together, these assays are crucial for the preclinical evaluation of this compound and similar compounds in the drug development pipeline for gastroparesis and other motility disorders.

References

Measuring the Efficacy of Trazpiroben in Ex Vivo Tissue Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trazpiroben (formerly TAK-906) is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist that was under development for the treatment of gastroparesis.[1][2] As a D2/D3 antagonist, this compound's mechanism of action involves blocking the signaling of dopamine at these receptors, which are G-protein coupled receptors that play crucial roles in various physiological processes.[3] While clinical development has been discontinued, the study of this compound's effects in ex vivo tissue preparations remains valuable for understanding its pharmacological profile and for the broader investigation of D2/D3 receptor function.[1][2]

These application notes provide detailed protocols for assessing the efficacy of this compound in ex vivo tissue preparations using electrophysiology and neurotransmitter release assays.

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors. They are primarily coupled to the Gi/o family of G-proteins. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the dissociated G-protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. D2 and D3 receptors can also signal through other pathways, including those involving β-arrestin and the activation of mitogen-activated protein kinase (MAPK) cascades.

D2_D3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R_D3R D2/D3 Receptor Dopamine->D2R_D3R Activates This compound This compound This compound->D2R_D3R Blocks G_protein Gi/o Protein D2R_D3R->G_protein Activates Beta_arrestin β-Arrestin D2R_D3R->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates IonChannel Ion Channels (K+, Ca2+) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts Cellular_Response Cellular Response (e.g., altered excitability) IonChannel->Cellular_Response Alters Membrane Potential ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Cellular_Response Phosphorylates Targets MAPK_pathway MAPK Pathway (ERK) Beta_arrestin->MAPK_pathway Activates MAPK_pathway->Cellular_Response Regulates Gene Expression

Dopamine D2/D3 Receptor Signaling Pathway.

Quantitative Data: Comparative Potency of Dopamine D2/D3 Receptor Antagonists

While specific ex vivo efficacy data for this compound is not publicly available, the following table summarizes the potency of other well-characterized D2/D3 antagonists at these receptors. This data provides a comparative context for interpreting the results of ex vivo experiments with this compound.

CompoundReceptorAssay TypePotency (Ki, nM)Tissue/Cell Line
HaloperidolD2Radioligand Binding1.5Rat Striatum
SulpirideD2Radioligand Binding24Rat Striatum
EticloprideD2Radioligand Binding0.18Human Recombinant
RisperidoneD2Radioligand Binding3.1Human Recombinant
OlanzapineD2Radioligand Binding11Human Recombinant
QuinpiroleD3Radioligand Binding3.5Rat Brain
NafadotrideD3Radioligand Binding0.5Human Recombinant

Note: Ki values are a measure of binding affinity, where a lower value indicates higher affinity. These values are compiled from various sources and should be considered representative.

Experimental Protocols

Ex Vivo Brain Slice Electrophysiology for Measuring this compound Efficacy

This protocol details the methodology for assessing the antagonistic effect of this compound on dopamine D2/D3 receptor-mediated changes in neuronal activity in acute brain slices.

Materials:

  • Rodent (e.g., mouse or rat)

  • Vibratome

  • Dissection tools

  • Carbogen gas (95% O2, 5% CO2)

  • Artificial cerebrospinal fluid (aCSF), cutting solution, and recording solution

  • This compound

  • D2/D3 receptor agonist (e.g., Quinpirole)

  • Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)

  • Glass capillaries for patch pipettes

Protocol:

  • Tissue Preparation:

    • Anesthetize the animal in accordance with institutional guidelines.

    • Perfuse transcardially with ice-cold, carbogenated cutting solution.

    • Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.

    • Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., striatum, nucleus accumbens) using a vibratome.

    • Transfer slices to a holding chamber containing carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber continuously perfused with carbogenated recording aCSF at a physiological temperature (32-34°C).

    • Using a microscope, identify neurons in the region of interest.

    • Perform whole-cell patch-clamp recordings from identified neurons.

    • Establish a stable baseline recording of neuronal activity (e.g., resting membrane potential, spontaneous firing rate, or evoked synaptic potentials).

  • Drug Application and Data Acquisition:

    • Apply a D2/D3 receptor agonist (e.g., Quinpirole) to the bath to induce a measurable change in neuronal activity (e.g., hyperpolarization, decreased firing rate).

    • After observing a stable effect of the agonist, co-apply this compound at various concentrations.

    • Record the changes in neuronal activity in the presence of this compound to assess its ability to reverse the effects of the agonist.

    • Perform a washout of this compound and the agonist to observe the recovery of neuronal activity.

  • Data Analysis:

    • Measure the changes in resting membrane potential, firing frequency, or synaptic potential amplitude in response to the agonist and this compound.

    • Construct concentration-response curves for this compound's antagonism of the agonist effect.

    • Calculate the IC50 value for this compound to quantify its potency.

Electrophysiology_Workflow Start Start Animal_Prep Animal Anesthesia and Perfusion Start->Animal_Prep Brain_Dissection Brain Dissection and Slicing Animal_Prep->Brain_Dissection Slice_Recovery Slice Recovery in aCSF Brain_Dissection->Slice_Recovery Recording_Setup Transfer Slice to Recording Chamber Slice_Recovery->Recording_Setup Patch_Clamp Establish Whole-Cell Patch-Clamp Recording Recording_Setup->Patch_Clamp Baseline Record Baseline Neuronal Activity Patch_Clamp->Baseline Agonist_App Apply D2/D3 Agonist (e.g., Quinpirole) Baseline->Agonist_App Trazpiroben_App Co-apply this compound (various concentrations) Agonist_App->Trazpiroben_App Washout Washout Trazpiroben_App->Washout Data_Analysis Data Analysis (IC50 determination) Washout->Data_Analysis End End Data_Analysis->End

Ex Vivo Electrophysiology Workflow.
Ex Vivo Dopamine Release Assay Using Fast-Scan Cyclic Voltammetry (FSCV)

This protocol describes how to measure the effect of this compound on electrically evoked dopamine release from acute brain slices using FSCV.

Materials:

  • Rodent (e.g., mouse or rat)

  • Vibratome

  • Dissection tools

  • Carbogen gas (95% O2, 5% CO2)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • FSCV system (potentiostat, headstage, carbon-fiber microelectrodes)

  • Stimulating electrode

  • Data acquisition and analysis software

Protocol:

  • Tissue and Electrode Preparation:

    • Prepare acute brain slices as described in the electrophysiology protocol.

    • Fabricate and calibrate carbon-fiber microelectrodes for dopamine detection.

  • Dopamine Release Measurement:

    • Transfer a brain slice to the recording chamber perfused with carbogenated aCSF.

    • Position the carbon-fiber microelectrode and a stimulating electrode in the brain region of interest (e.g., dorsal striatum).

    • Apply electrical stimulation (e.g., single pulse or a train of pulses) to evoke dopamine release.

    • Record the resulting change in extracellular dopamine concentration using FSCV.

    • Establish a stable baseline of evoked dopamine release.

  • This compound Application:

    • Bath-apply this compound at various concentrations.

    • Continue to evoke and record dopamine release in the presence of this compound. D2/D3 autoreceptor antagonism by this compound is expected to increase the amount of dopamine released per stimulus.

  • Data Analysis:

    • Measure the peak amplitude and kinetics (uptake and clearance) of the evoked dopamine signals.

    • Compare the dopamine release parameters before and after the application of this compound.

    • Construct a concentration-response curve to determine the EC50 of this compound for enhancing dopamine release.

FSCV_Workflow Start Start Slice_Prep Prepare Acute Brain Slices Start->Slice_Prep Electrode_Prep Prepare & Calibrate Carbon-Fiber Microelectrode Start->Electrode_Prep Recording_Setup Position Electrodes in Brain Slice Slice_Prep->Recording_Setup Electrode_Prep->Recording_Setup Evoke_Baseline Electrically Evoke and Record Baseline Dopamine Release Recording_Setup->Evoke_Baseline Apply_this compound Bath-apply this compound (various concentrations) Evoke_Baseline->Apply_this compound Evoke_this compound Evoke and Record Dopamine Release in Presence of this compound Apply_this compound->Evoke_this compound Data_Analysis Analyze Dopamine Release Parameters (Peak, Kinetics) Evoke_this compound->Data_Analysis EC50_Calc Determine EC50 for Dopamine Release Enhancement Data_Analysis->EC50_Calc End End EC50_Calc->End

Ex Vivo FSCV Workflow.

Conclusion

The provided protocols offer a framework for the detailed investigation of this compound's efficacy as a D2/D3 receptor antagonist in ex vivo tissue preparations. By employing electrophysiological and neurochemical techniques, researchers can elucidate the functional consequences of this compound's interaction with its target receptors at the cellular and circuit level. The comparative data on other antagonists serves as a valuable benchmark for these studies. These methods are fundamental for characterizing the pharmacological profile of this compound and similar compounds in drug discovery and development.

References

Application Notes and Protocols for the Quantification of Trazpiroben in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Trazpiroben in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a dopamine (B1211576) D2/D3 receptor antagonist that has been under development for the treatment of gastroparesis. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-finding, and establishing safety and efficacy during clinical trials.

Introduction to Analytical Methods

The standard and most reliable method for the quantification of this compound and its primary metabolite, M23, in plasma is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. This technique offers high sensitivity, selectivity, and throughput, making it ideal for bioanalytical studies. While other methods could theoretically be developed, LC--MS/MS is the industry standard for this type of analysis due to its superior performance characteristics.

Quantitative Data Summary

The performance of a typical validated LC-MS/MS method for this compound quantification in human plasma is summarized in the table below. These values are based on data reported in clinical trial documentation and publications.

ParameterThis compoundM23 (Metabolite)Reference
Analytical Method LC-MS/MSLC-MS/MS
Matrix Human PlasmaHuman Plasma
Linear Range 0.05 - 50.00 ng/mL0.05 - 50.00 ng/mL
Accuracy 1.3 – 5.0%-0.7 – 2.4%
Precision (%CV) 2.2 – 6.7%1.4 – 7.0%
Recovery 99.1 – 102.2%101.3 – 106.0%
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.05 ng/mL

Experimental Protocols

The following section provides a detailed, representative protocol for the quantification of this compound in plasma using LC-MS/MS.

Disclaimer: The following protocol is a representative example based on common practices for small molecule quantification in plasma. Specific parameters for this compound and its metabolite M23, particularly the mass transitions, are not publicly available and would need to be optimized during method development in a laboratory setting.

Materials and Reagents
  • This compound and M23 reference standards

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, deionized or Milli-Q

  • 96-well plates for sample processing and analysis

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.

Protocol:

  • Allow all plasma samples, quality controls (QCs), and calibration standards to thaw at room temperature.

  • Vortex mix the samples for 10 seconds to ensure homogeneity.

  • In a 96-well plate, add 50 µL of each plasma sample, QC, or calibration standard.

  • To each well, add 200 µL of cold acetonitrile containing the internal standard (e.g., this compound-d4 at 10 ng/mL). The 4:1 ratio of acetonitrile to plasma is effective for protein precipitation.

  • Seal the plate and vortex mix at high speed for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following are typical liquid chromatography conditions for the separation of small molecules like this compound from endogenous plasma components.

ParameterValue
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for detection and quantification, operating in Multiple Reaction Monitoring (MRM) mode.

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions (Hypothetical):

Note: These values are for illustrative purposes only and must be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined100To be optimized
M23To be determinedTo be determined100To be optimized
This compound-d4 (IS)To be determinedTo be determined100To be optimized

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma samples.

Trazpiroben_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (200 µL) plasma->add_is vortex1 Vortex Mix add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection Analysis chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection integration Peak Integration ms_detection->integration Data Acquisition calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification in plasma.

This comprehensive guide provides the necessary information for researchers and scientists to understand and implement a robust method for the quantification of this compound in plasma. Adherence to these protocols and good laboratory practices will ensure the generation of high-quality data for pharmacokinetic and other clinical studies.

Troubleshooting & Optimization

Overcoming Trazpiroben stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming potential stability issues with Trazpiroben in experimental buffers. The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features relevant to experimental stability?

This compound is a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist.[1][2] Its chemical structure contains two key functional groups that are critical to consider for in vitro stability: a tertiary amine and a carboxylic acid . This zwitterionic nature means its charge and solubility are highly dependent on the pH of the solution.[3]

Q2: Why is buffer selection so important for experiments involving this compound?

Buffer selection is crucial for several reasons:

  • Solubility: this compound's solubility is pH-dependent, decreasing as the pH increases.[4] An appropriate buffer is essential to maintain a pH that ensures this compound remains fully dissolved throughout the experiment.

  • Stability: The chemical stability of the tertiary amine and carboxylic acid functional groups can be affected by the buffer's pH and composition. Extreme pH values or reactive buffer components can lead to degradation.

  • Experimental Consistency: Maintaining a stable pH is critical for reproducible experimental results, as fluctuations can alter the drug's charge state, conformation, and interaction with its biological target.

Q3: What are the potential degradation pathways for this compound in experimental buffers?

While specific degradation pathways for this compound in experimental buffers are not extensively published, based on its chemical structure, potential degradation routes include:

  • Oxidation: Tertiary amines can be susceptible to oxidation, especially in the presence of light, oxygen, or certain metal ions.[5] This can lead to the formation of N-oxides.

  • pH-mediated Hydrolysis: Although generally stable, extreme pH conditions can potentially lead to the hydrolysis of amide bonds within the triazaspiro[4.5]decane core structure over extended periods.

  • Precipitation: This is not a chemical degradation but a physical stability issue. Due to its pH-dependent solubility, using a buffer outside the optimal pH range can cause this compound to precipitate out of the solution, reducing its effective concentration.

Q4: How does pH affect the solubility of this compound?

Studies have shown that this compound's aqueous solubility decreases as the pH increases. At lower (acidic) pH, the carboxylic acid group is protonated, and the amine groups are more likely to be protonated, leading to higher solubility. Conversely, at higher (alkaline) pH, the carboxylic acid is deprotonated (negatively charged), but the tertiary amine is in its neutral, less soluble form. This can lead to precipitation in basic buffers.

Troubleshooting Guide

Q5: I'm observing precipitation in my this compound solution. What is the likely cause and how can I resolve it?

Precipitation is a common issue and is typically related to solubility.

  • Cause 1: Inappropriate Buffer pH: You may be using a buffer with a pH that is too high for the desired concentration of this compound.

    • Solution: Lower the pH of your buffer system. It is recommended to work in a slightly acidic to neutral pH range (pH 6.0-7.4) for optimal solubility.

  • Cause 2: High Concentration: The concentration of this compound may be too high for the selected buffer.

    • Solution: Try lowering the concentration of this compound. If a high concentration is necessary, you may need to add a co-solvent like DMSO to your stock solution before diluting it into the aqueous buffer.

  • Cause 3: Temperature Effects: Changes in temperature can affect solubility.

    • Solution: Ensure your buffer and this compound solution are at a consistent temperature. If you are dissolving from a solid, gentle warming may help, but be cautious as high temperatures can accelerate degradation.

Q6: My experimental results are inconsistent. Could this compound be degrading in my buffer?

Inconsistent results can be a sign of compound instability.

  • How to Check for Degradation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. Analyze your this compound solution at the beginning and end of your experiment's duration. A decrease in the main this compound peak area or the appearance of new peaks suggests degradation.

  • Common Causes of Degradation:

    • Extended Storage in Aqueous Buffer: this compound solutions in aqueous buffers should be prepared fresh for each experiment. Avoid storing diluted solutions for extended periods, even when refrigerated.

    • Exposure to Light: Protect your solutions from light by using amber vials or covering them with foil, as tertiary amines can be susceptible to photo-oxidation.

    • Presence of Oxidizing Agents: Ensure your buffer components are pure and free from contaminating oxidizing agents or metal ions. If oxidation is suspected, consider degassing your buffer or adding a small amount of an antioxidant like ascorbic acid, after confirming it does not interfere with your assay.

Q7: What is the recommended procedure for preparing and storing a this compound stock solution?

To maximize stability and ensure accurate concentrations, follow this protocol:

  • Solvent Selection: For the primary stock solution, use a non-aqueous, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous experimental buffer.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final concentration in your pre-prepared experimental buffer. Ensure rapid and thorough mixing to prevent precipitation.

Recommended Buffers for this compound Experiments

The choice of buffer will depend on the specific requirements of your experiment. The following table provides recommendations for common biological buffers.

BufferpH RangepKa (25°C)Recommended for this compound?Notes
Phosphate (PBS) 5.8 - 8.07.2Recommended Physiologically relevant and generally non-reactive. A good first choice for many cell-based and enzyme assays.
HEPES 6.8 - 8.27.5Recommended Often used in cell culture. Maintains pH well in the presence of CO2. Ensure the pH is adjusted to the lower end of its range (e.g., 7.0-7.4).
Tris 7.0 - 9.08.1Use with Caution The higher pH range may reduce this compound's solubility. If used, buffer to a pH as close to 7.0 as possible. Temperature-dependent pH shifts are significant.
Citrate (B86180) 3.0 - 6.24.8, 6.4Recommended (for specific applications) Useful if a more acidic pH is required to ensure high solubility. However, be aware that citrate can chelate divalent cations, which may interfere with certain biological assays.
Acetate 3.6 - 5.64.8Not Generally Recommended The pH range is likely too acidic for most physiological experiments and may alter the biological system being studied.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare 10 mM this compound Stock Solution:

    • Weigh out 5.18 mg of this compound (Molar Mass: 517.67 g/mol ).

    • Dissolve in 1.0 mL of high-purity DMSO.

    • Vortex until fully dissolved.

    • Aliquot into 10 µL portions in amber microcentrifuge tubes.

    • Store at -20°C.

  • Prepare 10 µM this compound Working Solution in PBS (pH 7.4):

    • Prepare 10 mL of Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Thaw one 10 µL aliquot of the 10 mM this compound stock solution.

    • Add the 10 µL of stock solution to the 10 mL of PBS (a 1:1000 dilution).

    • Immediately vortex the solution for 30 seconds to ensure this compound remains dissolved.

    • This working solution should be used within a few hours for optimal stability.

Protocol 2: Basic Stability Assessment using HPLC-UV
  • Prepare a 10 µM this compound solution in your chosen experimental buffer as described above.

  • Timepoint Zero (T=0): Immediately inject an aliquot of the solution onto an HPLC system equipped with a C18 column and a UV detector (monitor at an appropriate wavelength for this compound, which can be determined by a UV scan). Record the peak area of this compound.

  • Incubate: Store the remaining solution under your exact experimental conditions (e.g., 37°C in an incubator, protected from light).

  • Subsequent Timepoints: At various time points (e.g., 1, 2, 4, 8, and 24 hours), inject another aliquot and record the peak area.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to T=0. A loss of >5-10% of the initial peak area may indicate a stability issue that needs to be addressed.

Visualizations

cluster_start cluster_check cluster_precip_sol cluster_degrad_sol cluster_analysis cluster_end start Inconsistent Results or Precipitation Observed check_precip Is there visible precipitation? start->check_precip sol_ph Adjust Buffer pH (Lower to 6.0-7.4) check_precip->sol_ph Yes run_hplc Run HPLC Stability Assay (T=0 vs. T=end) check_precip->run_hplc No check_prep Review Solution Preparation Protocol sol_conc Lower this compound Concentration sol_ph->sol_conc sol_solvent Use DMSO Co-solvent for Stock Solution sol_conc->sol_solvent sol_fresh Prepare Solutions Fresh Daily sol_light Protect from Light sol_fresh->sol_light sol_antiox Consider Degassing Buffer or Adding Antioxidant (Assay Permitting) sol_light->sol_antiox end_unstable Solution is Unstable. Implement corrective actions. sol_antiox->end_unstable peak_loss Significant Peak Area Loss or New Peaks? run_hplc->peak_loss peak_loss->sol_fresh Yes end_stable Solution is Stable. Investigate other experimental variables. peak_loss->end_stable No This compound This compound d2r Dopamine D2 Receptor This compound->d2r Antagonist d3r Dopamine D3 Receptor This compound->d3r Antagonist antiemetic Antiemetic Effect (Reduced Nausea/Vomiting) d2r->antiemetic Blocks inhibitory signaling gi_motility Prokinetic Effect (Increased Gastric Motility) d3r->gi_motility Blocks inhibitory signaling center This compound Stability ph Buffer pH solubility Solubility ph->solubility buffer_comp Buffer Composition buffer_comp->solubility temp Temperature temp->solubility degradation Chemical Degradation temp->degradation light Light Exposure light->degradation oxygen Dissolved Oxygen oxygen->degradation time Storage Time time->degradation solubility->center degradation->center

References

Trazpiroben (TAK-906) Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Trazpiroben (TAK-906) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target interactions of this compound (TAK-906)?

A1: this compound is a potent dopamine (B1211576) D2/D3 receptor antagonist. In addition to its primary targets, it has been observed to have a moderate affinity for the adrenergic α1B (α1B) and 5-hydroxytryptamine (5-HT) 2A receptors. It also exhibits weak inhibitory activity at the human ether-à-go-go-related gene (hERG) potassium channel.

Q2: At what concentrations are these off-target effects likely to become relevant in my cellular assays?

A2: The relevance of off-target effects is concentration-dependent. The weak inhibition of the hERG channel has a reported half-maximal inhibitory concentration (IC50) of 15.6 µM[1]. For the adrenergic α1B and 5-HT2A receptors, specific binding affinities (Ki) or functional IC50 values in cellular assays are not publicly available, but are described as "moderate." Therefore, researchers should be cautious when using this compound at concentrations approaching or exceeding the low micromolar range, and appropriate controls should be included to investigate potential off-target pharmacology.

Q3: How can I distinguish between on-target D2/D3 receptor-mediated effects and off-target effects in my experiments?

A3: To dissect the pharmacology of this compound in your cellular system, it is crucial to use a panel of selective antagonists for the potential off-targets.

  • For Adrenergic α1B effects: Include a selective α1B antagonist (e.g., prazosin) as a control. If the observed effect of this compound is blocked by the α1B antagonist, it is likely mediated by this off-target interaction.

  • For 5-HT2A effects: Use a selective 5-HT2A antagonist (e.g., ketanserin (B1673593) or ritanserin) in a similar manner.

  • For hERG channel effects: If your assay is sensitive to changes in membrane potential or ion channel function, compare the effects of this compound to a known hERG blocker.

  • Cell Line Selection: Utilize cell lines that endogenously express only the target of interest (D2/D3) and not the off-targets, or use engineered cell lines with specific receptor knockouts.

Troubleshooting Guides

Issue 1: Unexpected Electrophysiological or Cytotoxic Effects

Q: I am observing unexpected changes in cell membrane potential, action potential duration, or a decrease in cell viability at higher concentrations of this compound. Could this be related to hERG channel inhibition?

A: Yes, it is possible. This compound is a known weak inhibitor of the hERG potassium channel, which is crucial for cardiac repolarization.

  • Quantitative Data: The reported IC50 for hERG channel inhibition by this compound is 15.6 µM[1]. If the concentrations used in your assay approach this value, off-target hERG blockade is a plausible explanation for the observed effects.

  • Troubleshooting Steps:

    • Confirm hERG Expression: Verify if your cell line expresses functional hERG channels.

    • Concentration-Response Analysis: Perform a detailed concentration-response curve for the observed effect. If the effect becomes apparent in the micromolar range, it may correlate with hERG inhibition.

    • Positive Control: Use a known potent hERG inhibitor (e.g., dofetilide (B1670870) or E-4031) as a positive control to characterize the phenotype of hERG blockade in your specific assay.

    • Electrophysiology: If feasible, directly measure hERG channel currents using patch-clamp electrophysiology to confirm inhibition by this compound in your cells.

Issue 2: Unanticipated Calcium Signaling or Phospholipase C Activation

Q: My cell line expresses adrenergic receptors, and I'm observing unexpected increases in intracellular calcium or other signaling events consistent with Gq-protein activation upon this compound application. Could this compound be the cause?

A: This is a possibility, as this compound has a moderate affinity for the adrenergic α1B receptor, which is a Gq-coupled receptor.

  • Signaling Pathway: Activation of α1B receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.

  • Troubleshooting Steps:

    • Receptor Expression Profile: Confirm the expression of adrenergic α1B receptors in your cell line at the protein or mRNA level.

    • Selective Antagonist: Pre-incubate your cells with a selective α1B adrenergic antagonist (e.g., prazosin) before adding this compound. If prazosin (B1663645) blocks the observed effect, it strongly suggests the involvement of the α1B receptor.

    • Pathway-Specific Inhibitors: Use inhibitors of the PLC pathway (e.g., U73122) to see if the this compound-induced signaling is abrogated.

    • Binding Assays: If possible, perform a competitive radioligand binding assay using a known α1B radioligand to determine the affinity of this compound for the receptor in your cell system.

Issue 3: Serotonin-like Cellular Responses

Q: I am working with a neuronal or smooth muscle cell line that is responsive to serotonin (B10506), and I observe unexpected functional responses after treatment with this compound. Is this a known off-target effect?

A: Yes, this compound is known to have moderate affinity for the 5-HT2A receptor.

  • Signaling Pathway: The 5-HT2A receptor is also a Gq-coupled receptor, and its activation leads to a similar signaling cascade as the α1B receptor, involving PLC activation and subsequent increases in intracellular calcium.

  • Troubleshooting Steps:

    • 5-HT2A Receptor Expression: Verify the expression of 5-HT2A receptors in your cellular model.

    • Selective Antagonist: To determine if the observed effect is mediated by 5-HT2A receptors, pre-treat the cells with a selective 5-HT2A antagonist, such as ketanserin or ritanserin, before applying this compound.

    • Calcium Flux Assay: Directly measure changes in intracellular calcium concentration upon this compound stimulation and assess if this response is blocked by a 5-HT2A antagonist.

    • Control for α1B Interference: Since both α1B and 5-HT2A receptors can signal through Gq/PLC, if your cells express both, you may need to use selective antagonists for both receptors to fully dissect the observed effects.

Quantitative Data Summary

Off-TargetReported Affinity/PotencyData Type
hERG Potassium Channel IC50 = 15.6 µM[1]Functional Inhibition
Adrenergic α1B Receptor Moderate AffinityQualitative
5-HT2A Receptor Moderate AffinityQualitative

Experimental Protocols

The following are representative protocols for assessing the identified off-target activities. Researchers should optimize these protocols for their specific cellular systems and experimental conditions.

Protocol 1: Automated Patch-Clamp Assay for hERG Channel Inhibition

This protocol provides a general workflow for determining the IC50 of a compound on hERG channels expressed in a stable cell line (e.g., HEK293 or CHO) using an automated patch-clamp system.

  • Cell Preparation: Culture hERG-expressing cells to 70-90% confluency. On the day of the experiment, detach the cells using a non-enzymatic dissociation solution, wash with serum-free external solution, and resuspend to a final density of 1-2 x 10^6 cells/mL.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).

  • Voltage Protocol: A standardized voltage protocol to elicit hERG current is applied. A typical protocol involves a depolarization step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.

  • Compound Application: Prepare a dilution series of this compound in the external solution. After establishing a stable baseline hERG current, sequentially perfuse the cells with increasing concentrations of the compound.

  • Data Analysis: Measure the peak tail current at each concentration after steady-state inhibition is reached. Normalize the current to the baseline control and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for Adrenergic α1B Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the adrenergic α1B receptor.

  • Membrane Preparation: Homogenize cells or tissues expressing the α1B receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Buffer (in mM): 50 Tris-HCl, 5 MgCl2 (pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (20-50 µg protein).

    • A fixed concentration of a selective α1B radioligand (e.g., [3H]-Prazosin) near its Kd value.

    • Varying concentrations of this compound or a reference compound.

    • For non-specific binding determination, include a high concentration of an unlabeled α1B antagonist (e.g., 10 µM phentolamine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration. Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Calcium Flux Functional Assay for 5-HT2A Receptor Activity

This protocol outlines a method to measure changes in intracellular calcium concentration following 5-HT2A receptor activation.

  • Cell Plating: Seed cells expressing the 5-HT2A receptor into a 96-well or 384-well black, clear-bottom plate and grow overnight.

  • Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in assay buffer. Incubate at 37°C for 60 minutes.

  • Compound Preparation: Prepare a dilution series of this compound and a known 5-HT2A agonist (e.g., serotonin) in assay buffer. If testing for antagonistic activity, prepare a dilution series of this compound and a fixed concentration of serotonin (typically the EC80).

  • Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injection system.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the this compound or control solutions and continuously record the fluorescence signal for 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. For agonist activity, plot the peak fluorescence change against the this compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the serotonin response against the this compound concentration to determine the IC50.

Visualizations

G cluster_alpha1b Adrenergic α1B Receptor Pathway Trazpiroben_a1b This compound alpha1b α1B Receptor Trazpiroben_a1b->alpha1b Binds Gq_a1b Gq/11 alpha1b->Gq_a1b Activates PLC_a1b Phospholipase C (PLC) Gq_a1b->PLC_a1b Activates PIP2_a1b PIP2 PLC_a1b->PIP2_a1b Hydrolyzes IP3_a1b IP3 PIP2_a1b->IP3_a1b DAG_a1b DAG PIP2_a1b->DAG_a1b Ca_a1b ↑ Intracellular Ca²⁺ IP3_a1b->Ca_a1b Triggers Release

Caption: Signaling pathway of the adrenergic α1B receptor.

G cluster_5ht2a 5-HT2A Receptor Pathway Trazpiroben_5ht2a This compound HT2A 5-HT2A Receptor Trazpiroben_5ht2a->HT2A Binds Gq_5ht2a Gq/11 HT2A->Gq_5ht2a Activates PLC_5ht2a Phospholipase C (PLC) Gq_5ht2a->PLC_5ht2a Activates PIP2_5ht2a PIP2 PLC_5ht2a->PIP2_5ht2a Hydrolyzes IP3_5ht2a IP3 PIP2_5ht2a->IP3_5ht2a DAG_5ht2a DAG PIP2_5ht2a->DAG_5ht2a Ca_5ht2a ↑ Intracellular Ca²⁺ IP3_5ht2a->Ca_5ht2a Triggers Release G cluster_workflow Experimental Workflow for Off-Target Investigation Start Unexpected Cellular Phenotype Observed Check_Expression Verify Off-Target Receptor/Channel Expression (α1B, 5-HT2A, hERG) Start->Check_Expression Dose_Response Perform Concentration- Response Analysis Check_Expression->Dose_Response Selective_Blocker Use Selective Antagonist for Off-Target Dose_Response->Selective_Blocker Assay_Blockade Is the phenotype blocked? Selective_Blocker->Assay_Blockade Off_Target_Confirmed Off-Target Effect Confirmed Assay_Blockade->Off_Target_Confirmed Yes Other_Mechanism Investigate Other Mechanisms Assay_Blockade->Other_Mechanism No

References

Optimizing Trazpiroben concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Trazpiroben concentration for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

This compound is a potent and selective antagonist of the dopamine (B1211576) D2 and D3 receptors.[1][2] In preclinical in vitro studies, it has demonstrated high affinity for both D2 and D3 receptors.[3] Its primary action in cell-based assays is the inhibition of dopamine-induced signaling pathways mediated by these receptors.

Q2: In which cell lines can I test the activity of this compound?

This compound's activity can be assessed in host cell lines engineered to express dopamine D2 and/or D3 receptors. Commonly used cell lines for this purpose include:

  • HEK293 (Human Embryonic Kidney 293) cells: These cells are frequently used for transient or stable transfection of dopamine receptor subtypes.[4]

  • CHO-K1 (Chinese Hamster Ovary) cells: This is another suitable host cell line for stably expressing dopamine receptors to study ligand binding and functional responses.[5]

Q3: What is the recommended starting concentration range for this compound in cell-based assays?

A good starting point for determining the optimal concentration of this compound is to bracket its known binding affinities (Ki) for the target receptors. Given its nanomolar affinity for D2 and D3 receptors, a broad concentration range from 100 pM to 10 µM is recommended for initial dose-response experiments. This range should allow for the determination of the IC50 or EC50 in your specific assay.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution:

  • Weigh the desired amount of this compound powder.

  • Dissolve it in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Important: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: Receptor Binding Affinity and Ion Channel Inhibition

TargetParameterValueReference
Dopamine D2 ReceptorKi1.5 nM
Dopamine D3 ReceptorKi3.2 nM
hERG Potassium ChannelIC5015.6 µM

Table 2: In Vitro Metabolism of this compound

Metabolic PathwayContributionEnzymes InvolvedReference
Non-CYP Pathway56.7%Aldo-keto reductases, Short-chain dehydrogenases/reductases
CYP-mediated43.3%CYP3A4, CYP2C8

Experimental Protocols

Protocol 1: Optimizing this compound Concentration using a Cell Viability/Cytotoxicity Assay

This protocol provides a general framework for determining the optimal non-toxic concentration range of this compound for your target cells using a commercially available MTT or resazurin-based assay.

Materials:

  • HEK293 or CHO-K1 cells expressing dopamine D2 or D3 receptors

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or Resazurin cell viability assay kit

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound from your stock solution in complete culture medium. A suggested starting range is 100 pM to 10 µM.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Follow the manufacturer's instructions for the chosen cell viability assay kit (e.g., MTT or Resazurin).

    • Typically, this involves adding the reagent to each well and incubating for a specified period.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only) from all experimental wells.

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the cell viability (%) against the log of this compound concentration to generate a dose-response curve and determine the concentration that does not significantly affect cell viability.

Protocol 2: Dopamine D2/D3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for D2/D3 receptors expressed in HEK293 cell membranes.

Materials:

  • HEK293 cell membranes expressing human D2 or D3 receptors

  • This compound

  • Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-IABN)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Unlabeled competitor for non-specific binding (e.g., Haloperidol or Butaclamol)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled competitor, e.g., 10 µM Haloperidol).

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log of this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

  • Possible Cause: The aqueous solubility of this compound is exceeded when diluted from a high-concentration DMSO stock into the culture medium.

  • Solution:

    • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.1%). You may need to prepare a more dilute stock solution of this compound in DMSO to achieve this.

    • Serial Dilutions in Medium: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your cell culture medium. This gradual decrease in DMSO concentration can help maintain solubility.

    • Gentle Mixing: When adding the this compound solution to the medium, mix gently. Vigorous vortexing can sometimes promote precipitation.

    • Pre-warm Medium: Using pre-warmed culture medium (37°C) for dilutions can sometimes improve the solubility of compounds.

Issue 2: High Variability in Cell Viability/Cytotoxicity Assay Results

  • Possible Causes:

    • Uneven cell seeding.

    • Edge effects in the 96-well plate.

    • Inconsistent incubation times.

    • Pipetting errors.

  • Solutions:

    • Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting steps to ensure even distribution.

    • Edge Effects: To minimize evaporation from the outer wells, fill the peripheral wells of the 96-well plate with sterile PBS or medium without cells.

    • Standardize Procedures: Use a multichannel pipette for adding reagents and ensure consistent incubation times for all plates.

    • Reagent Quality: Use fresh, high-quality assay reagents and follow the manufacturer's storage and handling instructions.

Issue 3: No or Weak Signal in Receptor Binding Assay

  • Possible Causes:

    • Low receptor expression in cell membranes.

    • Degraded radioligand.

    • Suboptimal assay conditions (e.g., buffer composition, incubation time, temperature).

  • Solutions:

    • Receptor Expression: Confirm the expression level of the D2/D3 receptors in your cell membrane preparation using a positive control ligand with known high affinity.

    • Radioligand Quality: Check the expiration date and specific activity of your radioligand. Perform a saturation binding experiment to ensure it is binding appropriately.

    • Assay Optimization: Systematically optimize assay parameters such as incubation time, temperature, and buffer components (e.g., ion concentrations) to achieve a robust signal window.

Visualizations

Trazpiroben_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits This compound This compound This compound->D2R Antagonist Dopamine Dopamine Dopamine->D2R Agonist ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Activates Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound in Media A->C B Seed Cells in 96-well Plate D Treat Cells with This compound Dilutions B->D C->D E Incubate for Desired Time D->E F Perform Cell Viability or Binding Assay E->F G Acquire Data (Plate Reader) F->G H Analyze Data and Determine Optimal Concentration G->H Troubleshooting_Workflow rect_node rect_node Start Suboptimal Results? Precipitation Precipitation in Media? Start->Precipitation Variability High Data Variability? Start->Variability NoSignal No/Weak Signal? Start->NoSignal Sol_A Check Final DMSO % Precipitation->Sol_A Yes Sol_B Use Serial Dilutions in Media Precipitation->Sol_B Yes Sol_C Ensure Even Cell Seeding Variability->Sol_C Yes Sol_D Minimize Edge Effects Variability->Sol_D Yes Sol_E Verify Receptor Expression NoSignal->Sol_E Yes Sol_F Check Reagent Quality NoSignal->Sol_F Yes

References

Impact of pH on Trazpiroben activity and solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting issues related to the impact of pH on Trazpiroben's activity and solubility.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the aqueous solubility of this compound?

A1: this compound is a weakly basic compound, and its aqueous solubility is highly dependent on pH. Its solubility is significantly higher in acidic environments and decreases as the pH increases (becomes more alkaline). This is a critical factor to consider in experimental design, especially for in vitro assays and in vivo studies where the compound will be exposed to different physiological pH environments, such as the stomach (acidic) and the intestines (more neutral).

A study on the pharmacokinetics of this compound highlighted this pH-dependent solubility, providing the following data[1]:

pHMean Solubility (mg/mL)
1.151.21
6.970.05

This data clearly demonstrates a significant decrease in solubility as the pH moves from highly acidic to near-neutral.

Q2: We are observing precipitation of this compound in our cell culture medium (pH ~7.4). What is the likely cause and how can we troubleshoot this?

A2: Precipitation in physiological buffers like cell culture medium is a common issue for weakly basic compounds such as this compound. The likely cause is that the pH of your medium is high enough to significantly reduce the solubility of this compound below your working concentration.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound that is below its solubility limit at pH 7.4.

  • Prepare a Concentrated Stock in an Organic Solvent: Dissolve this compound in a water-miscible organic solvent like DMSO at a high concentration. Then, dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

  • pH Adjustment of the Final Solution: If your experimental system allows, you could slightly lower the pH of your final solution to improve solubility. However, be cautious as this can affect cellular processes.

  • Use of Solubilizing Agents: In some cases, non-ionic surfactants or other solubilizing agents can be used to increase the solubility of hydrophobic compounds. The compatibility of these agents with your specific assay must be validated.

Q3: How does the pH-dependent solubility of this compound affect its biological activity?

A3: The biological activity of this compound is intrinsically linked to its ability to reach its target receptors, the dopamine (B1211576) D2 and D3 receptors. While there are no direct studies detailing the effect of pH on the receptor-binding affinity of this compound itself, the pH-dependent solubility plays a crucial indirect role in its overall activity in a biological system:

  • Bioavailability: For oral administration, the higher solubility of this compound in the acidic environment of the stomach allows for better dissolution. However, as it moves into the more neutral pH of the intestines, its solubility decreases, which can impact its absorption into the bloodstream. A clinical study noted that co-administration with a proton pump inhibitor (which raises gastric pH) did not lead to clinically meaningful differences in this compound's pharmacokinetics, suggesting that other factors also play a role in its absorption[1][2].

  • In Vitro Assay Performance: In in vitro assays, if this compound precipitates out of solution, its effective concentration will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., a higher IC50 value). It is crucial to ensure that this compound remains in solution at the tested concentrations and the specific pH of the assay.

Interestingly, studies on D2 receptors have shown that the binding affinity of some ligands can be influenced by pH[3][4]. This suggests that pH could potentially have a direct effect on the interaction between a ligand and the receptor, in addition to the indirect effect via solubility.

Troubleshooting Guides

Guide 1: Investigating Unexpectedly Low Potency of this compound in In Vitro Assays

If you are observing lower than expected potency (e.g., a high IC50 value) in your in vitro experiments, it may be related to the solubility of this compound in your assay buffer.

Experimental Workflow for Troubleshooting:

G start Start: Unexpectedly Low Potency Observed check_solubility Check Theoretical Solubility at Assay pH start->check_solubility visual_inspection Visually Inspect for Precipitation check_solubility->visual_inspection centrifugation Centrifuge a Sample of the Assay Medium visual_inspection->centrifugation hplc_analysis Analyze Supernatant by HPLC centrifugation->hplc_analysis concentration_issue Is the Measured Concentration < Nominal? hplc_analysis->concentration_issue troubleshoot Troubleshoot Solubility Issues (See FAQ Q2) concentration_issue->troubleshoot Yes potency_issue Investigate Other Experimental Factors (e.g., cell health, reagent integrity) concentration_issue->potency_issue No end End: Issue Resolved troubleshoot->end potency_issue->end

Caption: Troubleshooting workflow for low potency of this compound.

Experimental Protocols

Protocol 1: Determination of this compound Solubility at Different pH Values using the Shake-Flask Method

This protocol is based on the guidelines from the World Health Organization (WHO) and the International Council for Harmonisation (ICH) for determining the equilibrium solubility of a drug substance.

Materials:

  • This compound powder

  • Calibrated analytical balance

  • pH meter

  • Shaker water bath or orbital shaker capable of maintaining 37 ± 1 °C

  • Centrifuge

  • HPLC system with a validated method for this compound quantification

  • Buffer solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines)

Procedure:

  • Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 1.2, 4.5, and 6.8) according to pharmacopeial standards.

  • Addition of this compound: Add an excess amount of this compound powder to a known volume of each buffer solution in triplicate. An excess is confirmed if undissolved solid remains visible throughout the experiment.

  • Equilibration: Place the flasks in a shaker bath at 37 ± 1 °C and agitate for a sufficient time to reach equilibrium. A preliminary study might be needed to determine the time to equilibrium, but 24-48 hours is typical.

  • pH Measurement: After equilibration, measure and record the pH of the suspension.

  • Separation of Solid and Liquid Phases: Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant. Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in mg/mL for each pH value.

Signaling Pathway

This compound is an antagonist of the dopamine D2 and D3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents this signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: this compound's antagonism of D2/D3 receptor signaling.

References

Trazpiroben metabolism by non-CYP pathways in liver microsomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the metabolism of trazpiroben, with a specific focus on non-CYP pathways in liver microsomes. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My incubation of this compound with human liver microsomes (HLM) and an NADPH regenerating system is not yielding the M23 metabolite. What could be the reason?

A1: The formation of the major non-CYP metabolite, M23, which results from the reduction of this compound's carbonyl group, primarily occurs in the cytosol.[1][2] The enzymes responsible are cytosolic, NADPH-dependent reductases such as aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs), including carbonyl reductases.[1][3][4] Therefore, you will not observe significant M23 formation using only human liver microsomes.

Troubleshooting Steps:

  • Use the appropriate liver fraction: To study M23 formation, you should use human liver cytosol (HLC) or the S9 fraction, which contains both microsomal and cytosolic enzymes.

  • Ensure cofactor availability: The reaction is NADPH-dependent, so ensure your incubation includes an NADPH-regenerating system.

Q2: What is the relative contribution of non-CYP and CYP pathways to the overall metabolism of this compound?

A2: In vitro studies have shown that the non-CYP pathway is the major route for this compound metabolism.

Metabolic PathwayRelative ContributionKey Enzymes Involved
Non-CYP Pathway 56.7% Multiple cytosolic, NADPH-dependent reductases (e.g., AKRs, SDRs, Carbonyl Reductases)
CYP Pathway 43.3% CYP3A4 (major), CYP2C8 (major), with minor contributions from other CYPs.

Q3: I want to specifically inhibit the non-CYP metabolism of this compound. What inhibitors can I use?

A3: To investigate the role of specific reductases in M23 formation, you can use various reductase inhibitors in your incubations with human liver cytosol. The effectiveness of these inhibitors can help identify the enzyme families involved.

InhibitorTarget Enzyme Family
QuercetinAldo-keto reductases (AKRs)
IndomethacinAldo-keto reductases (AKRs)
RutinCarbonyl reductases (CRs)

Note: The table above provides examples of inhibitors. It is recommended to consult relevant literature for appropriate concentrations and specific inhibitors for your experimental setup.

Q4: How can I design an experiment to determine the kinetic parameters (Km and Vmax) for M23 formation from this compound?

A4: To determine the Michaelis-Menten kinetics for M23 formation, you will need to perform incubations with varying concentrations of this compound in human liver cytosol and measure the rate of M23 formation.

Experimental Workflow:

Caption: Experimental workflow for determining kinetic parameters of M23 formation.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver S9 Fraction to Assess Overall Metabolism

Objective: To determine the relative contributions of CYP and non-CYP pathways to the metabolism of this compound.

Materials:

  • This compound

  • Pooled human liver S9 fraction

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm the human liver S9 fraction and potassium phosphate buffer at 37°C.

  • Add the this compound stock solution to the S9 mixture to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding a cold quenching solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant for analysis by LC-MS/MS to quantify the depletion of this compound and the formation of metabolites.

  • To differentiate between CYP and non-CYP metabolism, a parallel incubation can be performed in the presence of a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (B112013) (1-ABT).

Protocol 2: Characterization of this compound's Non-CYP Metabolism in Human Liver Cytosol (HLC)

Objective: To specifically investigate the formation of the M23 metabolite by cytosolic enzymes.

Materials:

  • This compound

  • Pooled human liver cytosol (HLC)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Reductase inhibitors (optional, for reaction phenotyping)

  • Acetonitrile (or other suitable organic solvent)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound.

  • Pre-warm the HLC and potassium phosphate buffer at 37°C.

  • Add the this compound stock solution to the HLC mixture.

  • If using inhibitors, pre-incubate the HLC with the inhibitor for a short period before adding this compound.

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C for a defined time.

  • Stop the reaction by adding a cold quenching solvent.

  • Process the samples as described in Protocol 1 (centrifugation and supernatant transfer).

  • Analyze the samples by LC-MS/MS to quantify the formation of M23.

Signaling Pathways and Logical Relationships

This compound Metabolic Pathways

Trazpiroben_Metabolism cluster_non_cyp Non-CYP Pathway (56.7%) cluster_cyp CYP Pathway (43.3%) This compound This compound Cytosolic_Reductases Cytosolic Reductases (AKRs, SDRs, CRs) This compound->Cytosolic_Reductases CYP3A4 CYP3A4 This compound->CYP3A4 CYP2C8 CYP2C8 This compound->CYP2C8 Other_CYPs Other CYPs This compound->Other_CYPs M23 M23 (Ketone Reduction) Cytosolic_Reductases->M23 NADPH-dependent Oxidative_Metabolites Oxidative Metabolites CYP3A4->Oxidative_Metabolites CYP2C8->Oxidative_Metabolites Other_CYPs->Oxidative_Metabolites

References

Trazpiroben Interactions with P-gp and OATP1B1/1B3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed information for researchers, scientists, and drug development professionals studying the interactions between Trazpiroben (also known as TAK-906) and the drug transporters P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3.[1][2] this compound, a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist, was developed for the treatment of gastroparesis.[1][3] Its clinical development was discontinued (B1498344) in April 2022.[4]

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate of P-glycoprotein (P-gp)?

Yes, in vitro studies have confirmed that this compound is a substrate of P-gp. However, a clinical drug-drug interaction (DDI) study with the P-gp inhibitor itraconazole (B105839) did not show a substantial change (≤2-fold) in this compound exposure, suggesting the clinical effect of P-gp may be limited.

Q2: What is the nature of this compound's interaction with OATP1B1 and OATP1B3?

This compound is both a substrate and an inhibitor of OATP1B1 and OATP1B3. Kinetic studies using HEK293 cells expressing these transporters showed that the uptake of this compound is saturable. A clinical DDI study confirmed that this compound is a sensitive substrate of OATP1B1/1B3 in humans.

Q3: Does this compound inhibit P-gp, OATP1B1, or OATP1B3?

Yes, in vitro assays show that this compound inhibits the transport of specific substrates for P-gp, OATP1B1, and OATP1B3. However, at anticipated clinically relevant doses, this compound is not expected to cause meaningful inhibition of these transporters.

Q4: Are there clinical recommendations regarding this compound and OATP1B1/1B3 inhibitors?

Yes. Due to a clinical study where the potent OATP1B1/1B3 inhibitor rifampin significantly increased this compound exposure, co-administration of this compound with moderate to strong OATP1B1/1B3 inhibitors is not recommended.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from in vitro studies characterizing the interaction of this compound with P-gp and OATP transporters.

Table 1: this compound as an Inhibitor of P-gp and OATP1B1/1B3

TransporterSubstrate Used in AssayIC₅₀ (μM)Preincubation TimeTime Dependency
P-gpN/A54.5N/AN/A
OATP1B1N/A5.13N/AN/A
OATP1B1N/A4.0230 minNo
OATP1B3N/A22.0N/AN/A
OATP1B3N/A16.030 minNo
Data sourced from Nishihara et al., 2021.

Table 2: this compound as a Substrate of OATP1B1/1B3

Transporter SystemKₘ (μM)
OATP1B1-expressing HEK2934.17
OATP1B3-expressing HEK29311.3
Data sourced from Nishihara et al., 2021.

Table 3: Clinical DDI Study with Rifampin (OATP1B1/1B3 Inhibitor)

Pharmacokinetic ParameterThis compound Alone (25 mg)This compound (25 mg) + Rifampin (600 mg IV)Fold Increase (Geometric Mean Ratio)
AUC₀-∞ (ng*h/mL) 32.68168.55.16
Cₘₐₓ (ng/mL) 14.3789.626.24
AUC: Area Under the Curve, Cₘₐₓ: Maximum Concentration. Data sourced from Chen et al., 2022.

Troubleshooting Guides

Scenario 1: High variability in OATP1B1/1B3 uptake results for this compound.

  • Question: My in vitro uptake assay using OATP1B1-expressing cells shows inconsistent results between replicates. What could be the cause?

  • Answer:

    • Compound Solubility: this compound is a zwitterionic molecule. Ensure it is fully solubilized in your assay buffer at all tested concentrations. Poor solubility can lead to inaccurate concentrations and high variability. Consider checking solubility limits in your specific buffer system.

    • Non-specific Binding: Test for non-specific binding of this compound to the plate wells or cell monolayer. This can be assessed by running controls in wells without cells. If high, consider using low-binding plates.

    • Cell Monolayer Integrity: Ensure the cell monolayers are confluent and healthy. Use a marker like Lucifer Yellow to check monolayer integrity in parallel wells. Leaky monolayers can lead to inconsistent results.

    • Control Transporter Activity: Always run a positive control substrate for OATP1B1 (e.g., Estradiol-17β-glucuronide) alongside this compound to confirm that the transporter-expressing cells are functioning correctly.

Scenario 2: Discrepancy between in vitro inhibition data and clinical DDI predictions.

  • Question: The in vitro IC₅₀ value for this compound against P-gp is 54.5 μM, yet it's considered to have low risk as a perpetrator of P-gp DDIs. Why?

  • Answer:

    • Static Model Calculations: Regulatory agencies use static models which incorporate the IC₅₀ value, the maximum unbound plasma concentration at the inlet to the liver (Iin,max), and the fraction unbound in plasma (fu,p) to predict DDI risk.

    • Clinically Relevant Concentrations: The calculated risk is based on anticipated therapeutic plasma concentrations of this compound. Even with a moderate IC₅₀ value, if the clinical plasma concentrations are many folds lower, the ratio used for risk assessment will be small, indicating a low probability of clinically significant inhibition. For this compound, calculations predicted it is unlikely to cause clinical P-gp DDIs.

    • Victim Potential vs. Perpetrator Potential: It is critical to distinguish between being a substrate (a "victim" of inhibition) and an inhibitor (a "perpetrator" of inhibition). While this compound is a P-gp substrate, its potential to inhibit P-gp and affect other drugs is low at clinical doses.

Experimental Protocols

Protocol 1: OATP1B1/1B3 Substrate Assessment in Transporter-Expressing HEK293 Cells

This protocol provides a general framework for determining if a compound is a substrate of OATP1B1 or OATP1B3.

  • Cell Culture: Culture HEK293 cells stably transfected with SLCO1B1 (OATP1B1) or SLCO1B3 (OATP1B3) and a corresponding vector-control cell line under standard conditions.

  • Seeding: Seed cells into 96-well poly-D-lysine coated plates at a density to achieve a confluent monolayer on the day of the experiment.

  • Assay Initiation:

    • Wash the cell monolayers twice with pre-warmed Krebs-Henseleit (KH) buffer.

    • Pre-incubate the cells in KH buffer for 10-15 minutes at 37°C.

  • Uptake Reaction:

    • Remove the pre-incubation buffer.

    • Add the test compound (e.g., [¹⁴C]this compound) at various concentrations (e.g., 0.1 to 100 µM) in KH buffer to both the transporter-expressing and vector-control cells.

    • Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C to measure the initial uptake rate.

  • Reaction Termination:

    • Rapidly aspirate the dosing solution.

    • Wash the monolayers three times with ice-cold KH buffer to stop the uptake and remove extracellular compound.

  • Cell Lysis and Quantification:

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH or a buffer with 1% Triton X-100).

    • Quantify the intracellular concentration of the compound using an appropriate analytical method (e.g., LC-MS/MS for non-radiolabeled compounds or scintillation counting for radiolabeled compounds).

  • Data Analysis:

    • Calculate the uptake rate (pmol/mg protein/min).

    • Determine the active uptake by subtracting the rate in control cells from the rate in transporter-expressing cells.

    • A substrate is typically identified if the uptake ratio (Transporter-expressing / Control) is ≥ 2.

    • If uptake is saturable, calculate the Michaelis-Menten constant (Kₘ) by fitting the data to the appropriate kinetic model.

Protocol 2: P-gp Inhibition Assay using a Fluorescent Substrate

This protocol outlines a method to assess the inhibitory potential of a compound on P-gp.

  • Cell Culture: Use a cell line overexpressing P-gp, such as MDCK-MDR1 or Caco-2 cells.

  • Assay Setup:

    • Seed cells on a 96-well plate.

    • On the day of the assay, wash cells with transport buffer.

  • Inhibition Assessment:

    • Pre-incubate cells with various concentrations of the test compound (this compound) and a known P-gp inhibitor (e.g., Verapamil) for 30 minutes at 37°C.

    • Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) to the wells containing the test compound or controls.

    • Incubate for a defined period (e.g., 60-90 minutes) at 37°C.

  • Quantification:

    • Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

    • Increased intracellular fluorescence of the substrate compared to the vehicle control indicates P-gp inhibition.

  • Data Analysis:

    • Normalize the fluorescence data to the vehicle control (0% inhibition) and the strong inhibitor control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression fit.

Visualizations

G cluster_workflow Workflow: OATP1B1 Substrate Assessment Start Seed HEK-OATP1B1 & HEK-Vector Control Cells Wash Wash Cells with Pre-warmed Buffer Start->Wash Preinc Pre-incubate at 37°C Wash->Preinc AddCmpd Add [14C]this compound (Test Substrate) Preinc->AddCmpd Incubate Incubate for 2-5 min at 37°C AddCmpd->Incubate StopWash Stop Uptake with Ice-Cold Buffer Incubate->StopWash Lyse Lyse Cells StopWash->Lyse Quantify Quantify Intracellular Radioactivity Lyse->Quantify Analyze Calculate Uptake Rate & Uptake Ratio Quantify->Analyze

Caption: Experimental workflow for assessing this compound as an OATP1B1 substrate.

G cluster_troubleshooting Troubleshooting Logic: Inconsistent In Vitro Uptake Data Problem High Variability in Uptake Assay Results CheckSol Check Compound Solubility in Buffer Problem->CheckSol Sol_OK Solubility OK CheckSol->Sol_OK Yes Sol_Bad Adjust Buffer/ Use Solubilizer CheckSol->Sol_Bad No CheckBind Assess Non-Specific Binding to Plate/Cells Bind_OK Binding Low CheckBind->Bind_OK Yes Bind_Bad Use Low-Binding Plates CheckBind->Bind_Bad No CheckIntegrity Verify Monolayer Integrity (e.g., Lucifer Yellow) Integrity_OK Integrity OK CheckIntegrity->Integrity_OK Yes Integrity_Bad Optimize Seeding Density/ Culture Time CheckIntegrity->Integrity_Bad No CheckControl Confirm Activity of Positive Control Substrate Control_OK Control Active CheckControl->Control_OK Yes Control_Bad Check Cell Line Health/ Passage Number CheckControl->Control_Bad No Sol_OK->CheckBind Bind_OK->CheckIntegrity Integrity_OK->CheckControl

Caption: Decision tree for troubleshooting variable in vitro uptake results.

References

Troubleshooting Trazpiroben (TAK-906) variability in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in animal studies involving Trazpiroben (TAK-906). The following information is intended to help identify potential sources of variability and offer solutions to ensure more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TAK-906) and what is its mechanism of action?

A1: this compound is a novel, peripherally restricted, and selective dopamine (B1211576) D2/D3 receptor antagonist. Its primary mechanism of action is to block these receptors, which can influence gastrointestinal motility. Due to its structure, this compound has limited penetration into the central nervous system, reducing the risk of extrapyramidal side effects.[1] Receptor target engagement can be confirmed by measuring an increase in serum prolactin levels.[1][2]

Q2: What are the main metabolic pathways for this compound?

A2: In vitro studies have shown that this compound is primarily metabolized through a non-cytochrome P450 (CYP) pathway (around 56.7%) by multiple cytosolic, NADPH-dependent reductases to a ketone product (M23).[3][4] The remaining metabolism occurs via CYP3A4 (approximately 25.8%) and CYP2C8 (approximately 11.8%).

Q3: What is the absolute bioavailability of this compound in preclinical species?

A3: The absolute bioavailability of this compound following oral administration is approximately 20% in both rats and dogs.

Troubleshooting Guides

Issue 1: High Variability in Plasma Exposure (AUC/Cmax) After Oral Dosing

High variability in plasma concentrations of this compound can obscure dose-response relationships and complicate the interpretation of efficacy and safety studies. Below are potential causes and troubleshooting steps.

Potential Cause A: pH-Dependent Solubility

This compound's aqueous solubility decreases as pH increases. Variations in the gastric pH of individual animals can therefore lead to inconsistent dissolution and absorption, resulting in variable plasma levels.

  • Troubleshooting Steps:

    • Standardize Fasting Times: Ensure a consistent fasting period for all animals before dosing. The presence of food can alter gastric pH.

    • Control for Co-administered Medications: Be aware that other compounds administered in the study could alter gastric pH. While a study in humans showed that co-administration with the proton pump inhibitor esomeprazole (B1671258) did not result in a clinically meaningful difference in exposure, it did slightly increase the variability (geometric CV%) of Cmax and AUC.

    • Consider the Formulation: For oral gavage studies, ensure the formulation is a homogenous suspension or solution that remains stable at the pH of the vehicle.

Potential Cause B: Formulation Issues

Inconsistent formulation preparation or administration can be a significant source of variability.

  • Troubleshooting Steps:

    • Ensure Homogeneity: If using a suspension, ensure it is thoroughly mixed before each animal is dosed to prevent settling of the active pharmaceutical ingredient (API).

    • Precise Dosing Technique: For oral gavage, ensure the dosing needle is correctly placed to deliver the full dose to the stomach and avoid accidental deposition in the esophagus.

    • Vehicle Selection: The choice of vehicle can impact solubility and absorption. Preclinical studies have successfully used specific formulations for different species (see Experimental Protocols section).

Issue 2: Unexpected Pharmacokinetic Profile or Metabolite Ratios

Observed pharmacokinetic parameters that deviate from published data, or unexpected metabolite-to-parent drug ratios, may be due to species-specific differences in metabolism.

Potential Cause: Species-Specific Metabolism

While the primary metabolic pathways of this compound are conserved across species, the rate of metabolism can differ.

  • Troubleshooting Steps:

    • Informed Species Selection: Be aware of the differences in hepatic clearance between species. In vitro data indicates that the scaled hepatic clearance of this compound is low in rats and humans, but intermediate in dogs. This suggests that dogs may metabolize the compound more rapidly than rats.

    • Metabolite Profiling: If unexpected results are observed, consider conducting a pilot study to profile the metabolites in the plasma of the chosen species to confirm that the metabolic pathway is consistent with expectations.

Data Presentation

Table 1: In Vitro Metabolic Clearance of this compound

SpeciesScaled Hepatic ClearancePrimary Metabolic Pathways
RatLow (<25% of hepatic blood flow)Non-CYP (NADPH-dependent reductases), CYP3A4, CYP2C8
DogIntermediate (>25% and <50% of hepatic blood flow)Non-CYP (NADPH-dependent reductases), CYP3A4, CYP2C8
HumanLow (<25% of hepatic blood flow)Non-CYP (NADPH-dependent reductases), CYP3A4, CYP2C8

Data sourced from in vitro hepatocyte studies.

Table 2: Preclinical Oral Dosing Formulations for this compound

SpeciesFormulation TypeVehicle/Excipients
RatOral Gavage5% (v/v) dimethyl sulfoxide (B87167) (DMSO), 40% (v/v) polyethylene (B3416737) glycol 400 (PEG 400), and 55% (v/v) 0.9% sodium chloride (sterile saline)
DogGelatin Capsule10:1 dispersion of Avicel PH102 (microcrystalline cellulose) and Explotab (sodium starch glycolate)

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats
  • Formulation Preparation:

    • Prepare the vehicle by mixing 5% DMSO, 40% PEG 400, and 55% sterile saline by volume.

    • Weigh the required amount of this compound (maleate salt) and add it to the vehicle to achieve the desired final concentration.

    • Vortex and/or sonicate the mixture to ensure a homogenous suspension. The formulation should be stored refrigerated (2-8°C) and protected from light until dosing.

  • Animal Preparation:

    • Use Crl:CD(SD) rats or a similar strain.

    • Fast the animals for an appropriate period (e.g., overnight) before dosing, ensuring free access to water.

  • Dosing Procedure:

    • Before each animal is dosed, thoroughly vortex the formulation to re-suspend the compound.

    • Administer the formulation via oral gavage at a dose volume of 10 mL/kg.

    • Observe the animal briefly after dosing to ensure no immediate adverse effects or regurgitation.

Protocol 2: Oral Capsule Administration of this compound in Dogs
  • Formulation Preparation:

    • Prepare the control formulation as a 10:1 dispersion of Avicel PH102 and Explotab.

    • For the this compound formulation, correct the dose levels for the batch-specific drug content at a ratio of 1:9:1 (this compound:Avicel PH102:Explotab).

    • Encapsulate the appropriate amount of the formulation into gelatin capsules. Capsules should be stored at room temperature (15-30°C) and protected from light before dosing.

  • Animal Preparation:

    • Use male beagle dogs or a similar strain.

    • Acclimate the animals to capsule dosing using empty capsules on days prior to the study.

  • Dosing Procedure:

    • Administer the gelatin capsule orally.

    • Ensure the animal swallows the capsule. This can be facilitated by a small amount of water or by gently holding the dog's mouth closed and stroking its throat.

Mandatory Visualizations

G Factors Influencing this compound Oral Absorption Variability A Oral Administration of this compound B Formulation (Vehicle, Excipients) A->B D Dissolution Rate (pH-dependent solubility) B->D affects C Gastric pH C->D influences E Absorption (Bioavailability ~20%) D->E rate-limiting step F Plasma Concentration (Cmax, AUC) E->F G Fasting State G->C affects H Co-administered Drugs H->C can alter I Homogeneity & Dosing Technique I->D impacts

Caption: Factors influencing this compound oral absorption variability.

G Troubleshooting Workflow for this compound PK Variability start High Variability in Pharmacokinetic Data q1 Is the formulation a homogenous suspension/solution? start->q1 a1_yes Review Dosing Technique q1->a1_yes Yes a1_no Optimize Formulation (vortexing, sonication) q1->a1_no No q2 Are fasting times standardized? a1_yes->q2 a1_no->q1 Re-evaluate a2_yes Consider Gastric pH (co-meds, intrinsic variability) q2->a2_yes Yes a2_no Implement Consistent Fasting Protocol q2->a2_no No q3 Is there a species-specific metabolism concern? a2_yes->q3 a2_no->q2 Re-evaluate a3_yes Consult Species Metabolism Data (e.g., Dog vs. Rat) q3->a3_yes Yes end Consistent PK Data q3->end No a3_yes->end

Caption: Troubleshooting workflow for this compound PK variability.

References

Validation & Comparative

Trazpiroben and Metoclopramide: A Preclinical Comparative Analysis in Emesis Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-emetic properties of trazpiroben and metoclopramide (B1676508) based on available preclinical data. The information presented herein focuses on their mechanisms of action, efficacy in animal models of emesis, and the experimental protocols employed in these studies.

Executive Summary

This compound, a novel dopamine (B1211576) D2/D3 receptor antagonist, and metoclopramide, a well-established anti-emetic with a broader receptor profile, both demonstrate efficacy in preclinical models of emesis. The key distinction lies in their receptor selectivity and central nervous system (CNS) penetration. This compound is a peripherally selective agent with low brain permeability, suggesting a potentially lower risk of centrally-mediated side effects. Metoclopramide, in contrast, acts on both central and peripheral receptors, including dopamine and serotonin (B10506) pathways. This guide synthesizes the available preclinical data to facilitate a comparative understanding of these two compounds.

Mechanism of Action

This compound and metoclopramide both exert their primary anti-emetic effects through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. However, their receptor interaction profiles exhibit notable differences.

This compound is a potent and selective antagonist of dopamine D2 and D3 receptors.[1] Its key characteristic is its low brain penetration, which limits its action primarily to the periphery.[1] This peripheral selectivity is designed to reduce the risk of extrapyramidal symptoms (EPS) and other CNS side effects associated with centrally acting dopamine antagonists.[1]

Metoclopramide possesses a more complex mechanism of action. It is a dopamine D2 receptor antagonist, but at higher doses, it also exhibits antagonist activity at serotonin 5-HT3 receptors.[2][3] Furthermore, metoclopramide acts as a serotonin 5-HT4 receptor agonist. This combination of activities contributes to its anti-emetic and prokinetic effects. Unlike this compound, metoclopramide can cross the blood-brain barrier.

Signaling Pathway Diagrams

Figure 1: this compound Signaling Pathway cluster_periphery Periphery cluster_cns Central Nervous System (Limited Penetration) This compound This compound D2R_peripheral Dopamine D2/D3 Receptor This compound->D2R_peripheral antagonizes Emesis_Inhibition_peripheral Inhibition of Emetic Signal D2R_peripheral->Emesis_Inhibition_peripheral leads to Trazpiroben_CNS This compound (low concentration) D2R_central Dopamine D2/D3 Receptor Trazpiroben_CNS->D2R_central minimal antagonism EPS_risk Low Risk of Extrapyramidal Symptoms D2R_central->EPS_risk

Caption: this compound's peripheral D2/D3 receptor antagonism.

Figure 2: Metoclopramide Signaling Pathway cluster_cns Central Nervous System cluster_periphery Periphery (GI Tract) Metoclopramide_CNS Metoclopramide D2R_CTZ Dopamine D2 Receptor (CTZ) Metoclopramide_CNS->D2R_CTZ antagonizes HT3R_CTZ 5-HT3 Receptor (CTZ) Metoclopramide_CNS->HT3R_CTZ antagonizes (at high doses) Emesis_Inhibition_CNS Inhibition of Emetic Signal D2R_CTZ->Emesis_Inhibition_CNS HT3R_CTZ->Emesis_Inhibition_CNS Metoclopramide_GI Metoclopramide HT4R_GI 5-HT4 Receptor Metoclopramide_GI->HT4R_GI agonizes Prokinetic_Effect Increased GI Motility HT4R_GI->Prokinetic_Effect

Caption: Metoclopramide's central and peripheral actions.

Preclinical Efficacy in Emesis Models

This compound: Apomorphine-Induced Emesis in Dogs

A key preclinical study evaluated the anti-emetic efficacy of this compound in a dog model where emesis was induced by the dopamine agonist apomorphine (B128758).

Compound Animal Model Emetic Agent Dose Range (mg/kg) Efficacy Reference
This compoundDogApomorphine0.1 - 1Inhibited retching and vomiting
Metoclopramide: Cisplatin-Induced Emesis in Ferrets

Metoclopramide has been evaluated in various preclinical models. The ferret is a commonly used model for studying chemotherapy-induced emesis.

Compound Animal Model Emetic Agent Dose (mg/kg) Efficacy Reference
MetoclopramideFerretCisplatinNot specifiedProvided complete protection from cisplatin-induced emesis

Experimental Protocols

Apomorphine-Induced Emesis in Dogs (this compound Study)

The experimental protocol for the this compound study in dogs is not detailed in the available abstract. However, a typical apomorphine-induced emesis model in dogs involves the following general steps:

  • Animal Acclimatization: Male beagle dogs are typically used and are acclimatized to the laboratory environment.

  • Fasting: Animals are fasted overnight prior to the experiment.

  • Drug Administration: this compound or vehicle is administered orally at specified doses.

  • Emetic Challenge: After a predetermined time following drug administration, apomorphine is administered, usually subcutaneously or intravenously, to induce emesis.

  • Observation: The animals are observed for a set period (e.g., 1-2 hours) for the occurrence of retching and vomiting episodes. The number of episodes and the latency to the first emetic event are recorded.

Cisplatin-Induced Emesis in Ferrets (Metoclopramide Study)

The ferret is considered a gold-standard model for studying chemotherapy-induced nausea and vomiting. The general protocol for a cisplatin-induced emesis study in ferrets is as follows:

  • Animal Acclimatization: Male ferrets are individually housed and acclimatized to the experimental conditions.

  • Fasting: Animals are typically fasted for a period before the experiment.

  • Drug Administration: Metoclopramide or vehicle is administered, often intravenously or intraperitoneally, prior to the emetic challenge.

  • Emetic Challenge: Cisplatin is administered intravenously to induce emesis.

  • Observation: The ferrets are observed for several hours, and the number of retches and vomits are counted. The observation period can be extended to study delayed emesis.

Experimental Workflow Diagram

Figure 3: General Preclinical Emesis Experimental Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Drug_Admin Test Compound Administration (this compound or Metoclopramide) Fasting->Drug_Admin Emetic_Challenge Emetic Agent Administration (e.g., Apomorphine, Cisplatin) Drug_Admin->Emetic_Challenge Observation Observation for Emesis (Retching, Vomiting) Emetic_Challenge->Observation Data_Collection Data Collection (Frequency, Latency) Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for preclinical emesis studies.

Discussion and Conclusion

Based on the available preclinical data, both this compound and metoclopramide are effective anti-emetic agents. This compound's efficacy has been demonstrated in a dopamine-agonist-induced emesis model, consistent with its mechanism as a D2/D3 receptor antagonist. Its key advantage, as highlighted in preclinical safety studies, is its limited CNS penetration, which is expected to translate to a lower incidence of extrapyramidal side effects.

Metoclopramide's broader receptor profile, including 5-HT3 antagonism and 5-HT4 agonism, may contribute to its efficacy against a wider range of emetic stimuli, such as chemotherapy. However, its ability to cross the blood-brain barrier is associated with a known risk of CNS side effects.

References

A Comparative Analysis of Trazpiroben and Domperidone on Gastric Emptying

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Trazpiroben and domperidone (B1670879), two dopamine (B1211576) D2/D3 receptor antagonists investigated for their effects on gastric emptying and the management of gastroparesis. This document synthesizes preclinical and clinical data to offer an objective overview of their mechanisms of action, clinical findings, and the experimental protocols used to evaluate their efficacy.

Introduction

Gastroparesis is a debilitating motility disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and bloating.[1][2][3] The current therapeutic landscape for gastroparesis is limited, with existing treatments often associated with significant side effects.[1][4] Domperidone, a peripherally selective dopamine D2/D3 receptor antagonist, has been used in many countries to manage symptoms of gastroparesis. This compound (formerly TAK-906) is a novel, potent dopamine D2/D3 receptor antagonist developed with a focus on minimizing central nervous system (CNS) and cardiovascular side effects associated with older prokinetic agents.

Mechanism of Action

Both this compound and domperidone exert their prokinetic effects primarily by antagonizing dopamine D2 and D3 receptors in the gastrointestinal tract. Dopamine typically acts as an inhibitory neurotransmitter in the gut, suppressing motility. By blocking these receptors, this compound and domperidone enhance gastrointestinal peristalsis and facilitate gastric emptying.

Domperidone's action is primarily peripheral due to its limited ability to cross the blood-brain barrier. This selectivity is intended to reduce the risk of CNS side effects, such as extrapyramidal symptoms, that are more common with dopamine antagonists that readily enter the brain, like metoclopramide (B1676508). However, concerns remain regarding its potential for cardiac side effects, specifically QTc prolongation.

This compound was specifically designed to have low brain permeation and a low affinity for the hERG potassium channel, aiming for a more favorable safety profile by reducing the risk of both CNS and cardiovascular adverse events. Preclinical and early clinical studies have supported this improved safety profile.

cluster_0 Dopaminergic Neuron cluster_1 Gastrointestinal Smooth Muscle Cell Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R Binds to AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Contraction Inhibition of Contraction cAMP->Contraction This compound This compound This compound->D2R Antagonizes Domperidone Domperidone Domperidone->D2R Antagonizes

Figure 1: Signaling pathway of this compound and domperidone.

Comparative Clinical Data

Direct head-to-head clinical trials comparing the efficacy of this compound and domperidone on gastric emptying are limited. The primary clinical evidence for this compound comes from phase 2a and 2b trials where it was compared to placebo, with metoclopramide used as an internal control in the phase 2a study.

A phase 2a pilot study in patients with gastroparesis found that neither this compound nor metoclopramide demonstrated a significant effect on gastric emptying as measured by the gastric emptying breath test. However, the study did show some benefits in volume-to-fullness and numerical improvements in aggregate symptom scores with this compound at the 25 mg dose. A subsequent phase 2b trial also did not show a clinically meaningful difference in efficacy between this compound and placebo based on the primary endpoint of change in the Gastroparesis Cardinal Symptom Index-Daily Diary composite score.

Domperidone has been shown in multiple studies to be effective in relieving symptoms of gastrointestinal motility disorders and accelerating gastric emptying.

The following table summarizes the available data. Due to the lack of direct comparative studies, data for each drug is presented from separate trials.

ParameterThis compoundDomperidone
Drug Class Dopamine D2/D3 Receptor AntagonistDopamine D2/D3 Receptor Antagonist
Primary Indication (Studied) GastroparesisGastroparesis, Dyspepsia, Nausea, Vomiting
Effect on Gastric Emptying No significant effect demonstrated in a phase 2a trial.Demonstrated efficacy in accelerating gastric emptying in multiple studies.
Key Clinical Findings - Well-tolerated with a favorable safety profile. - No significant CNS or cardiovascular adverse events reported. - Showed benefits in volume-to-fullness at 25 mg dose.- Effective in reducing symptoms of gastroparesis. - Generally well-tolerated. - Associated with a risk of QTc prolongation.
Administration Oral, twice daily (in clinical trials).Oral.
Noteworthy Safety Information Designed for low brain penetration and low hERG channel affinity to minimize CNS and cardiac side effects.Limited CNS penetration, but carries a risk of cardiac side effects, particularly at higher doses.

Experimental Protocols

The evaluation of prokinetic agents like this compound and domperidone on gastric emptying relies on standardized methodologies. The two most common methods are Gastric Emptying Scintigraphy (GES) and the Gastric Emptying Breath Test (GEBT).

Gastric Emptying Scintigraphy (GES)

GES is considered the gold standard for measuring gastric emptying. The protocol involves the ingestion of a radiolabeled meal, followed by imaging at multiple time points to quantify the rate at which the meal leaves the stomach.

Patient Preparation:

  • Patients are required to fast overnight (at least 6 hours).

  • Medications that can affect gastric motility, including prokinetic agents (like domperidone, metoclopramide), opiates, and anticholinergic drugs, are typically withheld for at least 48 hours prior to the test.

  • Blood glucose levels should be monitored in diabetic patients, as hyperglycemia can delay gastric emptying. A blood glucose level below 275 mg/dL is generally recommended.

Standardized Meal:

  • A low-fat, egg-white meal is the standard, often consisting of 120g of egg whites labeled with 0.5 mCi of 99mTc-sulfur colloid, two slices of toast with jam, and a small amount of water.

  • The total caloric content is approximately 255 kcal.

Image Acquisition:

  • Images are acquired immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.

  • An optional 30-minute time point can be included to assess for rapid gastric emptying.

Data Analysis:

  • The percentage of the meal remaining in the stomach is calculated at each time point.

  • Delayed gastric emptying is typically defined as more than 10% of the meal remaining at 4 hours and/or more than 60% at 2 hours.

Gastric Emptying Breath Test (GEBT)

The GEBT is a non-invasive method that measures the rate of appearance of a stable isotope (¹³C) in expired breath after ingestion of a ¹³C-labeled substrate mixed with a meal.

Procedure:

  • The patient consumes a standardized meal containing a ¹³C-labeled substrate, such as Spirulina platensis.

  • Breath samples are collected at baseline and at regular intervals after the meal.

  • The concentration of ¹³CO₂ in the breath is measured using mass spectrometry or infrared spectroscopy.

  • The rate of gastric emptying is inferred from the rate of ¹³CO₂ excretion.

cluster_0 Pre-Procedure cluster_1 Procedure cluster_2 Post-Procedure Patient_Fasting Patient Fasting (≥6 hours) Medication_Hold Withhold Motility-Altering Medications (≥48 hours) Patient_Fasting->Medication_Hold Glucose_Check Check Blood Glucose (<275 mg/dL) Medication_Hold->Glucose_Check Meal_Ingestion Ingestion of Radiolabeled Meal (e.g., 99mTc-egg) Glucose_Check->Meal_Ingestion Imaging_T0 Imaging at Time 0 Meal_Ingestion->Imaging_T0 Imaging_T1 Imaging at 1 hour Imaging_T0->Imaging_T1 Imaging_T2 Imaging at 2 hours Imaging_T1->Imaging_T2 Imaging_T4 Imaging at 4 hours Imaging_T2->Imaging_T4 Data_Analysis Calculate % Gastric Retention Imaging_T4->Data_Analysis Interpretation Interpretation of Results (Normal vs. Delayed) Data_Analysis->Interpretation

Figure 2: Experimental workflow for Gastric Emptying Scintigraphy.

Conclusion

This compound and domperidone share a common mechanism of action as peripheral dopamine D2/D3 receptor antagonists, aiming to improve gastric motility. While domperidone has a history of use and demonstrated efficacy in accelerating gastric emptying, its use is tempered by concerns about cardiac side effects. This compound represents a newer therapeutic agent designed with a potentially improved safety profile, particularly concerning CNS and cardiovascular effects.

However, current clinical trial data for this compound has not demonstrated a significant improvement in gastric emptying time in patients with gastroparesis. While it showed some positive effects on other symptoms like fullness, its prokinetic efficacy remains to be definitively established in larger trials. Further research, including direct comparative studies with domperidone, would be beneficial to fully elucidate the relative efficacy and safety of this compound in the management of gastroparesis. Researchers and clinicians should consider the distinct safety profiles and the current evidence base for each agent when designing future studies or considering therapeutic options.

References

Trazpiroben's D2/D3 Receptor Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trazpiroben's selectivity for dopamine (B1211576) D2 and D3 receptors against other relevant compounds. The following sections detail the binding affinities, functional activities, and the underlying experimental methodologies to offer a clear perspective on this compound's pharmacological profile.

Comparative Binding Affinity

The selectivity of a compound is determined by its binding affinity to different receptors. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher affinity. The following table summarizes the Ki values of this compound and other selected D2/D3 receptor ligands.

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D2/D3 Selectivity Ratio (Ki D3 / Ki D2)
This compound1.5[1]3.2[1]2.13
Metoclopramide (B1676508)16 - 630[2]27 - 68[2]~0.1 - 1.7
Domperidone~1.75 (for D2High)Not explicitly found-
Cariprazine (B1246890)0.49 - 0.71[3]0.085 - 0.3~0.12 - 0.61
Aripiprazole0.34Not explicitly found, but has high affinity-
Buspirone484980.20

Note: The D2/D3 Selectivity Ratio is calculated by dividing the Ki value for the D3 receptor by the Ki value for the D2 receptor. A ratio greater than 1 indicates selectivity for the D2 receptor, while a ratio less than 1 suggests selectivity for the D3 receptor. A ratio close to 1 indicates similar affinity for both receptors. The Ki values for Metoclopramide are presented as a range from multiple sources. The Ki for Domperidone is for the high-affinity state of the D2 receptor.

D2/D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Upon activation by an agonist, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression. Antagonists, such as this compound, block the binding of dopamine to these receptors, thereby preventing this signaling cascade.

D2_D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates D3R D3 Receptor Dopamine->D3R Activates G_protein Gαi/o Protein D2R->G_protein Activates D3R->G_protein Activates This compound This compound This compound->D2R Blocks This compound->D3R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing D2 or D3 receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]spiperone) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound (this compound) Compound_Prep->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Scintillation Quantify bound radioactivity using scintillation counting Filter->Scintillation Analysis Analyze data to determine IC50 and calculate Ki Scintillation->Analysis cAMP_Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture cells expressing D2 or D3 receptors Pre_incubation Pre-incubate cells with test antagonist (this compound) Cell_Culture->Pre_incubation Agonist_Stimulation Stimulate cells with a D2/D3 agonist (e.g., quinpirole) in the presence of forskolin Pre_incubation->Agonist_Stimulation Cell_Lysis Lyse cells and measure intracellular cAMP levels Agonist_Stimulation->Cell_Lysis Data_Analysis Determine the antagonist's potency (IC50) Cell_Lysis->Data_Analysis

References

Trazpiroben (TAK-906) Shows No Significant Efficacy Advantage Over Placebo in Phase 2b Gastroparesis Trial

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical trial data indicates that Trazpiroben (TAK-906), a dopamine (B1211576) D2/D3 receptor antagonist, did not demonstrate a clinically meaningful difference in efficacy for the treatment of idiopathic or diabetic gastroparesis when compared to a placebo. While the drug was found to be well-tolerated with a favorable safety profile, it failed to meet its primary endpoint in a key Phase 2b study.[1][2]

This compound was under development for the long-term treatment of moderate-to-severe gastroparesis.[3][4][5] Its mechanism of action is as a peripherally selective dopamine D2/D3 receptor antagonist. However, clinical development of the drug was discontinued (B1498344) prior to April 2022.

Efficacy Data from Clinical Trials

A global, multicenter, double-blind, parallel-group, Phase 2b study (NCT03544229) evaluated the efficacy and safety of this compound in adults with symptomatic idiopathic or diabetic gastroparesis. The primary endpoint was the change from baseline in the weekly average of the daily diary composite score from the American Neurogastroenterology and Motility Society Gastroparesis Cardinal Symptom Index (ANMS GCSI-DD) at week 12.

The results showed no significant differences between the this compound treatment groups and the placebo group. A high placebo response was observed in the trial.

Treatment GroupNBaseline ANMS GCSI-DD Composite Score (LSM)Change from Baseline at Week 12 (LSM [SE])
Placebo---1.19 [0.12]
This compound 5 mg---1.11 [0.22]
This compound 25 mg---1.17 [0.12]
This compound 50 mg---1.21 [0.12]

Data from the Phase 2b clinical trial (NCT03544229). LSM: Least-Squares Mean; SE: Standard Error.

A prior Phase 2a pilot study (NCT03268941) also evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. In this study, no significant effect on gastric emptying was demonstrated with either this compound or the active comparator, metoclopramide (B1676508). However, some benefits in volume-to-fullness were observed at the 5 mg and 25 mg doses of this compound, and non-significant numerical improvements in aggregate symptom scores were seen with the 25 mg dose compared to placebo.

Experimental Protocols

Phase 2b Clinical Trial (NCT03544229) Methodology:

This study enrolled 242 adults aged 18-85 years with symptomatic idiopathic or diabetic gastroparesis. Participants were randomized to receive oral placebo or this compound at doses of 5, 25, or 50 mg, administered twice daily for 12 weeks. The primary efficacy endpoint was the change from baseline in the weekly average of the ANMS GCSI-DD composite score at week 12. Participants completed the ANMS GCSI-DD daily using an electronic patient-reported outcomes (ePRO) device.

G cluster_screening Screening & Run-in cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up Screening Screening Visit (Day -35) Eligibility Assess Eligibility Criteria Screening->Eligibility ePRO_Training ePRO Device Training Eligibility->ePRO_Training Run_in 2-Week Symptom Assessment Period ePRO_Training->Run_in Randomization Randomization Run_in->Randomization Placebo Placebo (Twice Daily) Randomization->Placebo Trazpiroben_5mg This compound 5mg (Twice Daily) Randomization->Trazpiroben_5mg Trazpiroben_25mg This compound 25mg (Twice Daily) Randomization->Trazpiroben_25mg Trazpiroben_50mg This compound 50mg (Twice Daily) Randomization->Trazpiroben_50mg Daily_Diary Daily ANMS GCSI-DD Completion Placebo->Daily_Diary Trazpiroben_5mg->Daily_Diary Trazpiroben_25mg->Daily_Diary Trazpiroben_50mg->Daily_Diary Visits Site Visits (Weeks 4, 8, 12) Follow_up_Call Safety Follow-up Phone Call (Day 30 post-treatment) Visits->Follow_up_Call Daily_Diary->Visits

Phase 2b Clinical Trial Workflow for this compound (TAK-906)

Phase 2a Pilot Study (NCT03268941) Methodology:

This earlier study enrolled 51 participants with gastroparesis. The study evaluated the effects of twice-daily this compound (5, 25, and 100 mg) on gastric emptying using the gastric emptying breath test, with metoclopramide as an internal control. Gastric accommodation was assessed using a nutrient drink test, and symptoms were evaluated with the ANMS GCSI-DD.

Signaling Pathway

This compound acts as a dopamine D2/D3 receptor antagonist. In the context of gastroparesis, dopamine D2 receptors in the gastrointestinal tract are believed to inhibit gastric motility. By blocking these receptors, this compound was hypothesized to improve gastric emptying and reduce the symptoms of gastroparesis. Preclinical studies suggested that this compound has minimal brain penetration, which would reduce the risk of central nervous system side effects associated with other dopamine antagonists.

G Dopamine Dopamine D2_D3_Receptor Dopamine D2/D3 Receptors (GI Tract) Dopamine->D2_D3_Receptor Binds to Reduced_Motility Reduced Gastric Motility D2_D3_Receptor->Reduced_Motility Leads to Gastroparesis_Symptoms Gastroparesis Symptoms Reduced_Motility->Gastroparesis_Symptoms Causes This compound This compound (TAK-906) This compound->D2_D3_Receptor Blocks

Simplified Signaling Pathway of this compound in Gastroparesis

References

A Comparative Safety Analysis of Trazpiroben and Other Prokinetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Trazpiroben (TAK-906), a peripherally selective dopamine (B1211576) D₂/D₃ receptor antagonist, with other prominent prokinetic agents. The development of this compound was discontinued (B1498344) in April 2022; however, its design and clinical safety data offer valuable insights into strategies for mitigating the well-documented adverse effects associated with older prokinetics.

Introduction and Overview of Mechanisms

Prokinetic agents enhance gastrointestinal motility and are used to treat disorders like gastroparesis and constipation. However, their clinical utility has often been hampered by significant safety concerns. These agents primarily function through two distinct mechanisms: dopamine receptor antagonism and serotonin (B10506) 5-HT₄ receptor agonism.

  • Dopamine D₂/D₃ Receptor Antagonists: Drugs like metoclopramide, domperidone, and this compound work by blocking dopamine receptors in the gut, which increases cholinergic stimulation and promotes motility. A key differentiator within this class is the ability to cross the blood-brain barrier (BBB).

    • Metoclopramide , a central and peripheral antagonist, readily crosses the BBB, leading to a high incidence of central nervous system (CNS) side effects.

    • Domperidone and the newer agent This compound are peripherally selective, designed to minimize CNS penetration and thereby reduce neurological adverse events.

  • Serotonin 5-HT₄ Receptor Agonists: Agents such as cisapride (B12094) and prucalopride (B966) activate 5-HT₄ receptors on enteric neurons, facilitating the release of acetylcholine (B1216132) and enhancing peristalsis. The primary safety concern for this class has been off-target cardiovascular effects.

    • Cisapride , a non-selective agonist, was largely withdrawn from the market due to its affinity for hERG potassium channels, leading to life-threatening cardiac arrhythmias.

    • Prucalopride is a highly selective 5-HT₄ agonist with minimal hERG channel affinity, designed for an improved cardiovascular safety profile.

The following diagram illustrates the distinct signaling pathways of these two major prokinetic classes.

Prokinetic_Mechanisms cluster_D2 Dopamine D2/D3 Antagonism cluster_5HT4 Serotonin 5-HT4 Agonism cluster_cns Central Nervous System cluster_cardiac Cardiovascular System Dopamine Dopamine D2R D2/D3 Receptor (Enteric Neuron) Dopamine->D2R Activates ACh_Release_D2 Inhibition of ACh Release D2R->ACh_Release_D2 Leads to Motility GI Motility ACh_Release_D2->Motility Increased Motility This compound This compound (Peripheral) This compound->D2R Blocks Metoclopramide Metoclopramide (Central & Peripheral) Metoclopramide->D2R Blocks D2R_CNS D2/D3 Receptor (Brain) Metoclopramide->D2R_CNS Blocks Serotonin Serotonin (5-HT) HT4R 5-HT4 Receptor (Enteric Neuron) Serotonin->HT4R Activates ACh_Release_5HT4 Stimulation of ACh Release HT4R->ACh_Release_5HT4 Leads to ACh_Release_5HT4->Motility Increased Motility Prucalopride Prucalopride Prucalopride->HT4R Activates Cisapride Cisapride Cisapride->HT4R Activates hERG hERG K+ Channel Cisapride->hERG Blocks EPS Extrapyramidal Side Effects (EPS) D2R_CNS->EPS QT_Prolongation QT Prolongation hERG->QT_Prolongation

Signaling Pathways of Prokinetic Agents.

Comparative Safety Data

The following tables summarize quantitative data on the incidence of key adverse events from clinical trials. This compound demonstrated a safety profile comparable to placebo, particularly concerning the severe neurological and cardiovascular events that limit the use of other prokinetics.

Table 1: Central Nervous System (CNS) Adverse Events
Adverse EventThis compound (Phase 2b)[1]MetoclopramideDomperidonePrucalopride (Integrated Analysis)[2]Placebo
Tardive Dyskinesia Not Reported<1% (long-term use)[3]Rare (does not readily cross BBB)Not AssociatedNot Applicable
Acute Dystonic Reactions (EPS) Not Reported~0.2% (1 in 500)[4]RareNot AssociatedNot Applicable
Headache 3.6%CommonCommon63.3% (any TEAE)39.7% (any TEAE)[1] / 53.3% (any TEAE)
Dizziness Not specifiedCommonCommonIncluded in overall TEAEsNot specified
Drowsiness/Fatigue Not specifiedCommonCommonIncluded in overall TEAEsNot specified

TEAE: Treatment-Emergent Adverse Event

Table 2: Cardiovascular Adverse Events
Adverse EventThis compound (Phase 2a/2b)MetoclopramideDomperidoneCisapridePrucalopride
QTc Prolongation No clinically meaningful effectLow RiskSignificant Risk High Risk / Withdrawn Low / No Risk
Ventricular Arrhythmia / Sudden Cardiac Death Not ReportedLow RiskIncreased Risk (OR 1.70) Significant Risk Low / No Risk

OR: Odds Ratio

Table 3: Gastrointestinal and Other Common Adverse Events
Adverse EventThis compound (Phase 2b)Prucalopride (Integrated Analysis)Placebo (this compound Trial)Placebo (Prucalopride Trials)
Nausea 3.0%Significantly associated (p<0.001)Included in 39.7% overall TEAEsNot specified
Diarrhea Not specifiedSignificantly associated (p<0.001)Included in 39.7% overall TEAEsNot specified
Abdominal Pain Not specifiedNot significantly associatedIncluded in 39.7% overall TEAEsNot specified
Constipation 3.6%Not ApplicableIncluded in 39.7% overall TEAEsNot Applicable
Any TEAE 41.4%63.3%39.7%53.3%

Experimental Protocols for Key Safety Assessments

The favorable safety profile of novel agents like this compound is established through a rigorous series of preclinical and clinical studies designed to detect specific liabilities.

Protocol 1: Preclinical CNS Safety Assessment (Functional Observational Battery)

Objective: To assess the potential for a test compound to produce adverse neurological effects in vivo. This is critical for dopamine antagonists intended to be peripherally selective.

Methodology:

  • Animal Model: Typically performed in rats or mice.

  • Groups: At least three dose groups of the test compound (e.g., this compound) and a vehicle control group are used.

  • Administration: The compound is administered via the intended clinical route (e.g., oral gavage).

  • Observation Period: Animals are observed at baseline (pre-dose) and at multiple time points post-dose, corresponding with the expected peak plasma concentration (Tmax) and other relevant time points.

  • Parameters Assessed (Irwin Test): A standardized set of observations is made by a trained technician blinded to the treatment groups. This includes:

    • Behavioral: Alertness, grooming, irritability, fearfulness.

    • Autonomic: Body temperature, pupil size, salivation, piloerection.

    • Neuromuscular/Motor: Gait, posture, muscle tone, motor coordination (e.g., rotarod test), presence of tremors or convulsions.

    • Sensorimotor/Reflexes: Startle response, righting reflex, pinna reflex.

  • Data Analysis: Scores for each parameter are compared between the treated and control groups to identify any dose-dependent neurological or behavioral changes. For this compound, such studies demonstrated limited CNS effects, supporting its peripheral selectivity.

Protocol 2: Clinical "Thorough QT/QTc" (TQT) Study

Objective: To determine if a drug has a clinically significant effect on cardiac repolarization, measured as the QT interval corrected for heart rate (QTc) on an electrocardiogram (ECG). This is a standard regulatory requirement for most new drugs.

Methodology:

  • Study Population: Healthy volunteers with normal baseline ECGs.

  • Study Design: Typically a randomized, double-blind, crossover or parallel-group design.

  • Treatment Arms:

    • Placebo: To control for time- and study-related effects.

    • Test Drug (Therapeutic Dose): The anticipated therapeutic dose of the compound (e.g., this compound).

    • Test Drug (Supratherapeutic Dose): A higher-than-therapeutic dose to assess effects at maximum exposure.

    • Positive Control: A drug known to prolong the QTc interval (e.g., moxifloxacin) to validate the study's sensitivity to detect an effect.

  • ECG and PK Collection: Time-matched ECGs and pharmacokinetic (PK) blood samples are collected frequently at baseline and throughout the dosing interval post-administration. The schedule is designed to capture the Cmax of the drug and its metabolites.

  • Primary Endpoint: The primary analysis is the time-matched, placebo-subtracted change from baseline in the QTc interval (ΔΔQTc).

  • Data Analysis: The relationship between drug concentration and QTc change is modeled (exposure-response analysis). The key regulatory threshold is to demonstrate with 95% confidence that the upper bound of the mean ΔΔQTc is below 10 ms.

The workflow for a typical TQT study is visualized below.

TQT_Workflow cluster_setup Study Setup cluster_dosing Dosing & Data Collection (Crossover Periods) cluster_analysis Data Analysis Screening Subject Screening Baseline Baseline ECG & PK Collection Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Randomization->Placebo Drug_T Drug (Therapeutic Dose) Randomization->Drug_T Drug_S Drug (Supratherapeutic) Randomization->Drug_S Positive Positive Control (e.g., Moxifloxacin) Randomization->Positive Collection1 Collection1 Placebo->Collection1 Time-matched ECG & PK Sampling Collection2 Collection2 Drug_T->Collection2 Time-matched ECG & PK Sampling Collection3 Collection3 Drug_S->Collection3 Time-matched ECG & PK Sampling Collection4 Collection4 Positive->Collection4 Time-matched ECG & PK Sampling Analysis Calculate ΔΔQTc (Drug vs. Placebo) Collection1->Analysis Collection2->Analysis Collection3->Analysis Collection4->Analysis ER_Model Exposure-Response Modeling (PK/PD) Analysis->ER_Model Report Regulatory Report: Upper Bound of 95% CI < 10 ms? ER_Model->Report

References

A Comparative Analysis of the Central Nervous System Side Effect Profiles of Trazpiroben and Metoclopramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the central nervous system (CNS) side effect profiles of trazpiroben and metoclopramide (B1676508), two dopamine (B1211576) D2/D3 receptor antagonists investigated for the treatment of gastroparesis. While both drugs target the same receptor class, their distinct pharmacological properties result in significantly different safety profiles, particularly concerning CNS-related adverse events. This analysis is supported by data from preclinical and clinical studies.

Introduction: Mechanism of Action and Clinical Context

Metoclopramide has long been a standard therapy for gastroparesis, a condition characterized by delayed gastric emptying. Its therapeutic effects are mediated through the antagonism of dopamine D2 receptors, which enhances upper gastrointestinal motility and has an antiemetic effect by acting on the chemoreceptor trigger zone in the brain.[1][2] However, metoclopramide's ability to cross the blood-brain barrier leads to the blockade of D2 receptors in the striatum, a brain region critical for motor control. This central activity is responsible for a range of potentially severe and irreversible CNS side effects, most notably extrapyramidal symptoms (EPS).[3][4][5] These safety concerns limit its long-term use.

This compound (formerly TAK-906) was developed as a novel, peripherally selective dopamine D2/D3 receptor antagonist aimed at providing the therapeutic benefits of D2 receptor antagonism without the associated CNS side effects. Preclinical studies indicated that this compound has minimal brain penetration, suggesting a reduced risk of central adverse events. Although its clinical development was discontinued (B1498344) due to a lack of efficacy in a Phase 2b trial, its safety profile remains a key point of comparison.

Comparative CNS Side Effect Profile: Clinical and Preclinical Data

The fundamental difference in the CNS safety profiles of this compound and metoclopramide stems from their differential ability to penetrate the central nervous system. Clinical and non-clinical data consistently demonstrate a favorable CNS safety profile for this compound compared to the known risks associated with metoclopramide.

Data Presentation: Incidence of CNS-Related Adverse Events
Side Effect CategoryThis compoundMetoclopramide
Overall Incidence of CNS Adverse Events No clinically meaningful CNS adverse events were observed in Phase I and Phase II clinical trials.The overall incidence of extrapyramidal symptoms (EPS) is reported to be approximately 0.2%.
Population-Specific Risk Not established due to favorable overall profile.Incidence can increase to as high as 25% in high-risk populations, such as children and the elderly.
Specific Extrapyramidal Symptoms (EPS) Not reported in clinical trials.Includes: • Acute Dystonia: Abnormal muscle spasms. • Akathisia: A state of agitation and restlessness. • Parkinsonism: Symptoms mimicking Parkinson's disease (tremor, rigidity). • Tardive Dyskinesia: Potentially irreversible, involuntary, repetitive body movements.
Other CNS Effects Headache was reported in 3.6% of patients in a Phase 2b trial, comparable to placebo.Restlessness, drowsiness, fatigue, and lassitude occur in approximately 10% of patients. Rare occurrences of Neuroleptic Malignant Syndrome (NMS) have been reported.

Experimental Protocols and Methodologies

The differentiation in CNS safety profiles is substantiated by specific preclinical and clinical experimental designs.

This compound: Preclinical Safety Pharmacology

To assess CNS effects, non-clinical safety studies were conducted in animals prior to human trials.

  • Functional Observational Battery (FOB) and Locomotor Activity Assessment:

    • Protocol: Groups of female rats were administered oral this compound at doses of 100, 300, or 1000 mg/kg/day for two days. A control group received a placebo. Assessments were conducted to observe any changes in autonomic function, behavior, and motor activity.

    • Results: No clinically meaningful effects on the central nervous system were observed at any dose of this compound administered.

  • Rotarod Test:

    • Protocol: This test evaluates motor coordination. Rats were administered single doses of this compound. The ability of the animals to remain on a rotating rod was measured.

    • Results: this compound did not decrease performance on the accelerating rotarod, even at doses known to engage peripheral dopamine D2 receptors (as confirmed by prolactin increases). This finding further supports the compound's limited CNS penetration.

This compound: Clinical Trial Protocols
  • Phase I Single- and Multiple-Ascending Dose Studies (Healthy Volunteers):

    • Protocol: These were randomized, double-blind, placebo-controlled studies. Participants received single oral doses of this compound (ranging from 5 to 300 mg) or multiple doses (50 or 100 mg twice daily). Safety and tolerability were primary endpoints, with intensive monitoring for adverse events, including those related to the CNS.

    • Results: this compound was well-tolerated across all doses. No clinically meaningful CNS adverse effects were observed. Receptor target engagement was confirmed by a dose-dependent increase in serum prolactin, a peripherally mediated D2 receptor-antagonist effect, confirming the drug's activity outside the CNS.

  • Phase IIa and IIb Studies (Patients with Gastroparesis):

    • Protocol: These randomized, placebo-controlled trials evaluated the safety and efficacy of various doses of this compound (e.g., 5, 25, 50, and 100 mg) administered twice daily for up to 12 weeks. Adverse event reporting was a key safety measure.

    • Results: The safety profile remained favorable. No cardiovascular or central nervous system adverse events of concern were identified.

Signaling Pathways and CNS Penetration

The differing CNS side effect profiles of this compound and metoclopramide are a direct consequence of their ability to cross the blood-brain barrier and interact with dopamine signaling pathways in the brain.

G cluster_1 Central Nervous System (CNS) cluster_2 Striatum cluster_3 Peripheral Tissues This compound This compound BBB Blood-Brain Barrier (BBB) This compound->BBB Blocked by BBB D2_Peripheral Peripheral D2 Receptors (GI Tract) This compound->D2_Peripheral Metoclopramide Metoclopramide Metoclopramide->BBB Crosses BBB Metoclopramide->D2_Peripheral D2_CNS Dopamine D2 Receptors DopamineBalance Dopamine/ACh Balance Disrupted D2_CNS->DopamineBalance Antagonism EPS Extrapyramidal Symptoms (EPS) DopamineBalance->EPS Prokinetic Prokinetic Effect D2_Peripheral->Prokinetic Antagonism

Caption: Comparative mechanism of CNS side effects.

Conclusion

The available preclinical and clinical data clearly delineate the differing CNS safety profiles of this compound and metoclopramide. Metoclopramide's utility is significantly constrained by its ability to cross the blood-brain barrier, leading to a well-documented risk of extrapyramidal symptoms and other CNS disturbances. In contrast, this compound was specifically designed for peripheral selectivity, a property confirmed in both animal and human studies. Across its clinical development program, this compound consistently demonstrated a favorable safety profile with no significant CNS-related adverse events, distinguishing it from centrally acting dopamine antagonists. This comparison underscores the value of designing peripherally selective compounds to mitigate the mechanism-based, on-target adverse effects that arise from CNS engagement.

References

A Comparative Guide to the Cardiovascular Safety of Trazpiroben and Domperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiovascular safety profiles of Trazpiroben, a novel dopamine (B1211576) D2/D3 receptor antagonist, and domperidone (B1670879), a widely used antiemetic and prokinetic agent. The information presented is based on available preclinical and clinical experimental data to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Executive Summary

This compound (TAK-906) is a peripherally selective dopamine D2/D3 receptor antagonist currently under development. Preclinical and early-phase clinical studies have consistently demonstrated a favorable cardiovascular safety profile, with a low affinity for the hERG potassium channel and no clinically significant effects on QT interval prolongation or other cardiovascular parameters. In contrast, domperidone has a well-documented association with an increased risk of serious cardiovascular adverse events, including QT interval prolongation, Torsades de Pointes (TdP), ventricular arrhythmias, and sudden cardiac death. This risk has led to regulatory warnings and restrictions on its use, particularly at higher doses and in specific patient populations.

Comparative Cardiovascular Safety Data

The following table summarizes key quantitative data from preclinical and clinical studies to facilitate a direct comparison of the cardiovascular safety of this compound and domperidone.

ParameterThis compoundDomperidone
hERG IC50 15.6 µM[1][2][3][4]57 nM - 0.17 µM[5]
Preclinical In Vivo QT Prolongation No effects on QTc duration in telemeterized dogsAction potential prolongation observed in preclinical models
Clinical QT Prolongation No clinically meaningful cardiovascular adverse effects observed in Phase 1 and 2a trialsAssociated with QT interval prolongation, particularly at doses >30 mg/day and in patients >60 years old
Risk of Ventricular Arrhythmia/Sudden Cardiac Death No evidence of increased risk in clinical trials to dateIncreased risk of serious ventricular arrhythmia and sudden cardiac death reported in multiple population-based studies and meta-analyses

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the cardiovascular safety assessment of this compound and domperidone.

In Vitro hERG Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel assay is a critical in vitro study to assess the potential of a compound to delay cardiac repolarization, a key factor in drug-induced QT prolongation.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.

  • Technique: Whole-cell patch-clamp electrophysiology is the gold standard. This technique allows for the direct measurement of ion channel currents.

  • Procedure:

    • Cells are cultured and prepared for electrophysiological recording.

    • A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal).

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

    • The voltage across the cell membrane is clamped to a specific protocol to elicit hERG currents. A typical voltage protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current, which is characteristic of hERG.

    • The baseline hERG current is recorded.

    • The test compound (this compound or domperidone) is applied at various concentrations.

    • The effect of the compound on the hERG current is measured, and the concentration that inhibits 50% of the current (IC50) is calculated.

  • Data Analysis: The percentage of hERG current inhibition at each concentration is plotted to generate a concentration-response curve, from which the IC50 value is derived.

In Vivo Cardiovascular Safety Assessment in Telemetered Dogs

This preclinical study evaluates the effects of a drug on cardiovascular parameters in conscious, freely moving animals, providing a more integrated assessment of cardiovascular safety.

Methodology:

  • Animal Model: Beagle dogs are a commonly used non-rodent species for cardiovascular safety pharmacology studies.

  • Instrumentation: Animals are surgically implanted with telemetry transmitters that continuously monitor and transmit electrocardiogram (ECG), blood pressure, and heart rate data.

  • Procedure:

    • Following a recovery period after surgery, baseline cardiovascular data are collected.

    • The study is typically conducted using a crossover design, where each animal receives both the test compound and a vehicle control in a randomized order, with a washout period in between.

    • This compound or domperidone is administered, usually via oral gavage, at single or multiple dose levels.

    • ECG, blood pressure, and heart rate are continuously recorded for a specified period (e.g., 24 hours) post-dose.

  • Data Analysis:

    • ECG Analysis: The QT interval is measured and corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's or Bazett's). Changes in QTc, PR interval, and QRS duration from baseline are analyzed.

    • Hemodynamic Analysis: Changes in mean arterial pressure, systolic and diastolic blood pressure, and heart rate are assessed.

    • The data are statistically analyzed to determine if there are any significant, dose-dependent effects of the drug compared to the vehicle control.

Thorough QT/QTc Clinical Study

The "Thorough QT/QTc study" is a dedicated clinical trial designed to rigorously evaluate the effect of a new drug on the QT interval in humans, as mandated by the ICH E14 guidance.

Methodology:

  • Study Population: Typically conducted in healthy volunteers to minimize confounding factors.

  • Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel group design is used.

    • Placebo Control: To account for time-matched changes in the QT interval.

    • Positive Control: A drug with a known QT-prolonging effect (e.g., moxifloxacin) is included to demonstrate the study's ability to detect a small effect.

  • Procedure:

    • Subjects receive the investigational drug at therapeutic and supratherapeutic doses, placebo, and the positive control.

    • Serial ECGs are recorded at predefined time points before and after dosing, corresponding to the expected peak plasma concentration of the drug.

    • Blood samples are collected for pharmacokinetic analysis to correlate drug concentration with QT interval changes.

  • ECG Analysis:

    • ECGs are centrally read by trained cardiologists who are blinded to treatment and time.

    • The QT interval is measured, and various correction formulas (e.g., Fridericia's - QTcF, Bazett's - QTcB) are applied.

    • The primary endpoint is the time-matched, placebo-subtracted change from baseline in the QTc interval (ΔΔQTc).

  • Data Analysis: The relationship between drug concentration and the change in QTc interval is analyzed using exposure-response modeling. The upper bound of the 95% confidence interval for the ΔΔQTc is a key parameter for regulatory assessment.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Both this compound and domperidone are antagonists of the dopamine D2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, initiates an intracellular signaling cascade. As antagonists, this compound and domperidone block this pathway.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Phosphorylates targets This compound This compound This compound->D2R Blocks Domperidone Domperidone Domperidone->D2R Blocks

Caption: Dopamine D2 receptor antagonist signaling pathway.

Preclinical Cardiovascular Safety Assessment Workflow

The following diagram illustrates a typical workflow for the preclinical assessment of the cardiovascular safety of a new chemical entity.

Preclinical_CV_Safety_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Integration and Risk Assessment cluster_decision Decision Making hERG_Assay hERG Patch Clamp Assay (IC50 determination) Risk_Assessment Integrated Cardiovascular Risk Assessment hERG_Assay->Risk_Assessment Other_Channels Other Cardiac Ion Channel Assays (e.g., Na+, Ca2+) Other_Channels->Risk_Assessment Telemetry_Study Conscious Telemetered Dog Study (ECG, BP, HR) Telemetry_Study->Risk_Assessment Toxicology_Studies General Toxicology Studies with Cardiovascular Endpoints Toxicology_Studies->Risk_Assessment Go_NoGo Go/No-Go Decision for Clinical Development Risk_Assessment->Go_NoGo

Caption: Preclinical cardiovascular safety assessment workflow.

Conclusion

The available preclinical and clinical data indicate a clear distinction in the cardiovascular safety profiles of this compound and domperidone. This compound has demonstrated a favorable safety profile with a low potential for hERG channel inhibition and no clinically significant cardiovascular adverse effects in early-phase trials. In contrast, domperidone is associated with a known risk of serious cardiac events, including QT prolongation and ventricular arrhythmias, which has led to regulatory actions to mitigate this risk. For researchers and drug development professionals, these findings underscore the importance of thorough cardiovascular safety assessment during all stages of drug development. The favorable safety profile of this compound suggests it may offer a safer alternative to domperidone for indications where dopamine D2/D3 receptor antagonism is desired.

References

Replicating Preclinical Efficacy of Trazpiroben (TAK-906): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical efficacy findings for Trazpiroben (TAK-906), a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist developed for the treatment of gastroparesis. The information presented is intended to assist researchers in understanding and potentially replicating key preclinical experiments. This compound was designed to offer a safer alternative to existing dopamine antagonists like metoclopramide (B1676508) and domperidone (B1670879) by minimizing central nervous system (CNS) and cardiovascular side effects.[1][2][3] While clinical development was ultimately discontinued, the preclinical data provides valuable insights into its mechanism of action and pharmacological profile.[4][5]

Comparative Efficacy and Receptor Binding Profile

This compound demonstrated high affinity for dopamine D2 and D3 receptors, moderate affinity for D4, and minimal affinity for D1 and D5 receptors. Its binding affinity is comparable to that of metoclopramide and domperidone. The key differentiator of this compound lies in its low brain permeability and weak affinity for the hERG potassium channel, suggesting a reduced risk of extrapyramidal symptoms and cardiac arrhythmias, respectively.

Table 1: Receptor Binding Affinity (Ki, nM)
CompoundDopamine D2Dopamine D35-HT4hERG Channel (IC50, µM)
This compound (TAK-906) HighHighLow/Negligible15.6
Metoclopramide HighModerateModerate-
Domperidone HighModerateLow/Negligible0.057

Data compiled from multiple sources. Specific Ki values were not consistently available in the searched literature for a direct numerical comparison in a single table.

Preclinical In Vivo Efficacy

Preclinical studies in animal models demonstrated this compound's potential efficacy in key areas relevant to gastroparesis treatment: prokinetic and antiemetic effects.

Table 2: In Vivo Preclinical Efficacy of this compound
SpeciesModelThis compound DoseKey Findings
RatProlactin Release0.1-1 mg/kg (oral)Dose-dependent increase in prolactin release, confirming D2/D3 receptor engagement.
DogApomorphine-Induced Emesis0.1-1 mg/kgPotent inhibition of retching and vomiting.
RatRotarod Performance1, 10, and 30 mg/kg (oral)No effect on rotarod performance, suggesting low brain penetration.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at dopamine D2 and D3 receptors in the gastrointestinal tract. By blocking the inhibitory effect of dopamine on acetylcholine (B1216132) release from myenteric motor neurons, this compound enhances gastrointestinal motility and coordination. Its peripheral selectivity is a key design feature aimed at avoiding the adverse effects associated with central D2 receptor blockade.

G cluster_presynaptic Cholinergic Neuron cluster_postynaptic Smooth Muscle Cell cluster_drug Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R Activates ACh_release Acetylcholine (ACh) Release D2R->ACh_release Inhibits M_receptor Muscarinic Receptor ACh_release->M_receptor Activates Contraction GI Contraction (Prokinetic Effect) M_receptor->Contraction This compound This compound This compound->D2R Blocks

This compound's Prokinetic Mechanism of Action.

Experimental Protocols

Detailed methodologies for replicating the key preclinical findings are outlined below.

Apomorphine-Induced Emesis in Dogs

This experiment assesses the antiemetic properties of a test compound.

Workflow:

G Animal_Acclimation Acclimate Beagle Dogs Fasting Fast Dogs Overnight Animal_Acclimation->Fasting Drug_Admin Administer this compound (e.g., 0.1-1 mg/kg, oral) or Vehicle Fasting->Drug_Admin Apomorphine_Challenge Subcutaneously Inject Apomorphine (B128758) (Dopamine Agonist) Drug_Admin->Apomorphine_Challenge Pre-treatment Interval Observation Observe for Retching and Vomiting (e.g., for 60 minutes) Apomorphine_Challenge->Observation Data_Analysis Quantify Number of Emetic Events and Compare Treatment vs. Vehicle Observation->Data_Analysis

Workflow for Apomorphine-Induced Emesis Assay.

Protocol Details:

  • Animals: Male Beagle dogs are commonly used for this model.

  • Acclimation: Animals should be acclimated to the laboratory environment before the experiment.

  • Fasting: Dogs are typically fasted overnight with free access to water.

  • Drug Administration: this compound or vehicle is administered orally at predetermined doses.

  • Apomorphine Challenge: After a specified pre-treatment period, apomorphine is injected subcutaneously to induce emesis.

  • Observation: The animals are observed for a set period (e.g., 60 minutes), and the number of retching and vomiting episodes is recorded.

  • Data Analysis: The antiemetic effect is determined by comparing the frequency of emetic events in the this compound-treated groups to the vehicle-treated group.

Rodent Rotarod Test

This experiment evaluates the potential for a compound to cause motor impairment, an indicator of central nervous system side effects.

Workflow:

G Animal_Training Train Rats on the Rotarod (Accelerating Speed) Baseline Establish Baseline Latency to Fall Animal_Training->Baseline Drug_Admin Administer this compound (e.g., 1, 10, 30 mg/kg, oral) or Vehicle Baseline->Drug_Admin Testing Place Rats on Rotarod at Pre-determined Time Points Drug_Admin->Testing Measurement Record Latency to Fall Testing->Measurement Data_Analysis Compare Post-dose Latency to Baseline and Vehicle Group Measurement->Data_Analysis

Workflow for Rodent Rotarod Assay.

Protocol Details:

  • Apparatus: An automated rotarod assembly for rats.

  • Animals: Male rats (e.g., Sprague-Dawley) are commonly used.

  • Training: Rats are trained for several days to stay on the rotating rod as its speed gradually increases.

  • Baseline Measurement: Before drug administration, a baseline latency to fall is recorded for each animal.

  • Drug Administration: this compound or vehicle is administered orally.

  • Testing: At various time points after dosing, the rats are placed back on the rotarod, and the time until they fall off is measured.

  • Data Analysis: The latency to fall for the drug-treated groups is compared to their baseline performance and to the vehicle-treated group to assess for any motor impairment. The lack of a significant decrease in latency to fall for this compound-treated animals indicates a low potential for CNS side effects.

Conclusion

The preclinical data for this compound (TAK-906) demonstrate its activity as a potent dopamine D2/D3 receptor antagonist with prokinetic and antiemetic effects in animal models. A key feature highlighted in its preclinical profile is its peripheral selectivity, which was designed to improve upon the safety of existing gastroparesis treatments by reducing CNS and cardiovascular liabilities. While this compound did not proceed through clinical development, the methodologies and findings from its preclinical evaluation remain a valuable reference for researchers in the field of gastrointestinal motility disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of Trazpiroben in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds like Trazpiroben is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available following the discontinuation of its clinical development, established guidelines for pharmaceutical waste management provide a comprehensive framework for its safe handling and disposal.

General Principles of Pharmaceutical Waste Disposal

The disposal of any pharmaceutical agent, including investigational drugs like this compound, must adhere to local, regional, and national regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide regulations for pharmaceutical waste. A fundamental first step is to determine if the waste is considered hazardous.[1][2]

Key Steps for Disposal:

  • Segregation: Properly segregate this compound waste from other waste streams at the point of generation. This includes separating unused or expired compounds, contaminated labware (e.g., vials, syringes, personal protective equipment), and any solutions containing the drug.

  • Waste Classification: Determine if the this compound waste meets the criteria for hazardous waste. This is typically done by consulting regulatory lists (e.g., P-list or U-list) or by evaluating the characteristics of the waste (ignitability, corrosivity, reactivity, toxicity).[1] As a best management practice, if the hazardous status is unknown, the waste should be managed as hazardous.[2]

  • Containerization: Use designated, properly labeled, and sealed containers for waste collection. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[3]

  • Storage: Store waste containers in a secure, designated area away from incompatible materials.

  • Treatment and Disposal: The final disposal method for pharmaceutical waste is typically high-temperature incineration. This process destroys the active pharmaceutical ingredient, rendering it inert. It is crucial to use a licensed and approved waste management vendor for transportation and disposal.

Quantitative Data on Pharmaceutical Waste Classification

While specific quantitative disposal data for this compound is unavailable, the following table summarizes the general classification of pharmaceutical waste, which is essential for determining the correct disposal pathway.

Waste CategoryDescriptionExamplesTypical Disposal Container Color
RCRA Hazardous Waste Pharmaceuticals that are specifically listed by the EPA (P- and U-lists) or exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic).Certain chemotherapy agents, warfarin, nicotine (B1678760) patches.Black
Non-Hazardous Waste Pharmaceuticals that do not meet the criteria for RCRA hazardous waste.Most over-the-counter medications, antibiotics.Blue
Controlled Substances Drugs regulated by the DEA due to their potential for abuse and dependence. Disposal must follow strict DEA regulations, often requiring witness and specific documentation.Opioids, benzodiazepines, stimulants.Varies by facility protocol
Trace Chemotherapy Waste Items such as empty vials, syringes, and IV bags that are contaminated with chemotherapy drugs.Empty drug vials, used gloves and gowns from chemotherapy administration.Yellow

Experimental Protocols for Safe Handling

Specific experimental protocols for the disposal of this compound have not been published. However, standard laboratory procedures for handling potent chemical compounds should be followed to minimize exposure and ensure safety.

General Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any powders or aerosols.

  • Spill Management: In the event of a spill, follow established laboratory spill cleanup procedures. Use an appropriate absorbent material for liquids and avoid generating dust from solid materials. The cleanup materials should be disposed of as hazardous waste.

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using a suitable solvent or cleaning agent, and dispose of the cleaning materials as chemical waste.

Logical Workflow for Pharmaceutical Waste Disposal

The following diagram illustrates a typical workflow for the safe disposal of a chemical compound like this compound in a laboratory setting.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Generation of this compound Waste segregate Segregate Waste at Source (Unused drug, contaminated labware, solutions) start->segregate classify Classify Waste (Hazardous vs. Non-Hazardous) segregate->classify hazardous RCRA Hazardous Waste classify->hazardous Meets RCRA Criteria non_hazardous Non-Hazardous Pharmaceutical Waste classify->non_hazardous Does Not Meet RCRA Criteria black_container Collect in Labeled Black Waste Container hazardous->black_container blue_container Collect in Labeled Blue Waste Container non_hazardous->blue_container storage Store in Secure Designated Area black_container->storage blue_container->storage vendor_pickup Arrange for Licensed Waste Vendor Pickup storage->vendor_pickup incineration Transport to Permitted Facility for High-Temperature Incineration vendor_pickup->incineration

Pharmaceutical Waste Disposal Workflow

By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound and other pharmaceutical compounds, thereby protecting both human health and the environment.

References

Personal protective equipment for handling Trazpiroben

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Trazpiroben

Disclaimer: this compound is a research compound for which a specific Safety Data Sheet (SDS) is not publicly available. The following information is based on general best practices for handling chemical compounds in a laboratory setting and should be supplemented by a thorough risk assessment conducted by qualified personnel at your institution. Always adhere to your institution's specific safety protocols and guidelines.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines recommended personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its basic characteristics and for safe handling.

PropertyValue
Molecular Formula C₃₁H₃₉N₃O₄[1]
Molar Mass 517.7 g/mol [1]
IUPAC Name 3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid[1][2]
Personal Protective Equipment (PPE)

Due to the absence of specific toxicological data for occupational handling, a conservative approach to PPE is recommended. The following table outlines the minimum recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Hand Protection Nitrile or neoprene glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any dust or aerosols. For weighing or procedures that may generate dust, a fit-tested N95 respirator or higher may be necessary based on risk assessment.
Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.

General Handling:

  • Training: All personnel handling this compound must be trained on the potential hazards of new chemical entities and on the institution's standard operating procedures for handling research compounds.[3]

  • Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the weighing within a chemical fume hood.

  • Solution Preparation: Prepare solutions in a fume hood. Avoid splashing and aerosol generation.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.

Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container. The label should include the compound name, date received, and any known hazards.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Access: Restrict access to authorized personnel only.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: this compound waste should be treated as hazardous chemical waste.

  • Collection: Collect all waste, including unused compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of this compound waste through your institution's environmental health and safety (EHS) office. The recommended method of disposal for unused investigational drugs is typically incineration by a licensed hazardous waste disposal contractor.

  • Regulations: Ensure all disposal practices comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).

Experimental Protocols

As specific experimental protocols for this compound are not publicly available, the following is a general, hypothetical protocol for preparing a stock solution. This should be adapted based on the specific requirements of your experiment.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Analytical balance

  • Spatula

  • Weighing paper

  • Volumetric flask (appropriate size)

  • Pipettes

  • Vortex mixer

  • Appropriate PPE (see table above)

Procedure:

  • Preparation: Don all required PPE and perform the entire procedure in a chemical fume hood.

  • Calculation: Calculate the mass of this compound required to make the desired volume of a 10 mM solution. (Mass = 10 mmol/L * Volume (L) * 517.7 g/mol )

  • Weighing: Carefully weigh the calculated amount of this compound onto weighing paper using an analytical balance.

  • Transfer: Transfer the weighed this compound to the volumetric flask.

  • Dissolving: Add a portion of the DMSO to the volumetric flask, cap it, and vortex until the solid is completely dissolved.

  • Final Volume: Add DMSO to the volumetric flask up to the calibration mark.

  • Mixing: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a labeled storage vial and store under appropriate conditions (e.g., -20°C).

Visualizations

The following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response procedures.

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Surfaces Conduct_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose via EHS Segregate_Waste->Dispose_Waste

Caption: Workflow for handling this compound.

Emergency_Response Emergency Response Plan cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Exposure_Event Exposure Event Remove_Clothing Remove Contaminated Clothing Exposure_Event->Remove_Clothing Flush_Eyes Flush Eyes at Eyewash Station (15 min) Exposure_Event->Flush_Eyes Move_to_Fresh_Air Move to Fresh Air Exposure_Event->Move_to_Fresh_Air Wash_Skin Wash Skin with Soap & Water (15 min) Remove_Clothing->Wash_Skin Seek_Medical_Attention Seek Immediate Medical Attention Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Report_Incident Report Incident to Supervisor and EHS Seek_Medical_Attention->Report_Incident

Caption: Emergency response for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trazpiroben
Reactant of Route 2
Trazpiroben

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.